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  • Product: 4-[(Piperidin-1-yl)sulfanyl]morpholine
  • CAS: 114288-49-2

Core Science & Biosynthesis

Foundational

In Vitro Toxicity Profile of 4-[(Piperidin-1-yl)sulfanyl]morpholine: A Comprehensive Mechanistic Guide

Executive Summary The compound 4-[(piperidin-1-yl)sulfanyl]morpholine (a mixed morpholine-piperidine sulfenamide) represents a highly reactive class of organosulfur compounds frequently utilized as sulfur donors and vulc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-[(piperidin-1-yl)sulfanyl]morpholine (a mixed morpholine-piperidine sulfenamide) represents a highly reactive class of organosulfur compounds frequently utilized as sulfur donors and vulcanization accelerators. As industrial applications of sulfenamides expand, their environmental persistence and toxicological footprints have become a critical focus for drug development professionals and toxicologists. This whitepaper provides an authoritative, in-depth analysis of the in vitro toxicity profile of 4-[(piperidin-1-yl)sulfanyl]morpholine. By deconstructing the mechanistic causality behind its reactivity—specifically S-N bond cleavage, haptenization, and nitrosamine generation—this guide establishes a robust framework for predictive toxicity screening.

Chemical Ontology & Reactivity Profile

4-[(Piperidin-1-yl)sulfanyl]morpholine is characterized by a central sulfur atom bridging two distinct cyclic secondary amines: morpholine and piperidine. The toxicological behavior of this molecule is fundamentally dictated by the lability of its sulfur-nitrogen (S-N) bonds .

In biological media, sulfenamides are not inert. They undergo heterolytic or homolytic cleavage, driven by cellular redox states and enzymatic activity. As demonstrated in recent[1], the S-N bond can readily generate aminium and sulfur-centered radicals. This intrinsic instability is the primary engine for its downstream cytotoxicity, genotoxicity, and skin sensitization potential.

Mechanistic Toxicology: Pathways of Cellular Injury

To design an effective in vitro screening cascade, one must first understand the causality of the compound's cellular interactions. The toxicity of 4-[(piperidin-1-yl)sulfanyl]morpholine diverges into three primary pathways:

A. Haptenization and Skin Sensitization

Sulfenamides are potent electrophiles. Upon cleavage, the sulfur-centered intermediates act as haptens, covalently binding to nucleophilic residues (such as cysteine and lysine) on endogenous epidermal proteins. This protein adduction is the molecular initiating event (MIE) for allergic contact dermatitis, a ubiquitous hazard associated with [2].

B. Oxidative Stress via Glutathione (GSH) Depletion

The generation of reactive sulfur species directly consumes intracellular antioxidants. The rapid depletion of reduced glutathione (GSH) shifts the cellular redox balance, triggering lipid peroxidation, mitochondrial dysfunction, and ultimately, apoptosis via Caspase-3/7 activation.

C. Nitrosamine-Induced Genotoxicity

The hydrolysis or enzymatic breakdown of 4-[(piperidin-1-yl)sulfanyl]morpholine releases free morpholine and piperidine. In the presence of reactive nitrogen species (RNS) or under acidic conditions, these secondary amines undergo nitrosation to form N-nitrosomorpholine (NMOR) and N-nitrosopiperidine (NPIP) . These nitrosamines are notorious pro-mutagens that require cytochrome P450 (CYP) metabolic activation to form DNA-alkylating diazonium ions, explaining why[3] often yield positive results in metabolically competent assays.

MechanisticPathway A 4-[(piperidin-1-yl)sulfanyl]morpholine B S-N Bond Cleavage (Metabolic / Oxidative) A->B C Secondary Amines (Morpholine, Piperidine) B->C D Sulfur-Centered Radicals B->D E Nitrosation (NOx) C->E G GSH Depletion D->G F N-Nitrosamines (Genotoxic) E->F H DNA Damage / Mutagenesis F->H I Oxidative Stress / Apoptosis G->I

Fig 1. Mechanistic pathway of toxicity via S-N bond cleavage and nitrosamine formation.

Core In Vitro Assays & Causality

A self-validating experimental system requires orthogonal assays that confirm different stages of the toxicological pathway.

Workflow S1 Test Article Prep (DMSO Stock) S2 Cytotoxicity (HepG2, HaCaT) S1->S2 S3 Genotoxicity (Ames, MLA) S1->S3 S4 Sensitization (DPRA, KeratinoSens) S1->S4 S5 Data Synthesis & Risk Assessment S2->S5 S3->S5 S4->S5

Fig 2. Step-by-step in vitro toxicity screening workflow for mixed sulfenamides.

Quantitative Data Matrix

The following table synthesizes the expected quantitative toxicity thresholds for 4-[(piperidin-1-yl)sulfanyl]morpholine based on its structural class behavior:

Assay / EndpointCell Line / ModelExposureKey MetricExpected Range / Observation
Basal Cytotoxicity HepG2 (Liver)24hIC₅₀50 - 150 µM (Moderate toxicity)
Dermal Toxicity HaCaT (Keratinocytes)24hIC₅₀30 - 100 µM (High sensitivity)
Genotoxicity (Ames) S. typhimurium (TA98/100)48hRevertant Ratio>2.0 only with S9 activation
Skin Sensitization Synthetic Peptides (DPRA)24hPeptide Depletion>15.6% (Classified as Sensitizer)

Step-by-Step Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary metabolic activation and kinetic readouts.

Protocol A: Direct Peptide Reactivity Assay (DPRA) - OECD 442C

Causality: Evaluates the haptenization potential of the sulfenamide by quantifying its covalent binding to synthetic peptides, simulating the MIE of skin sensitization.

  • Peptide Preparation: Prepare synthetic Cysteine (Ac-RFAACAA-COOH) and Lysine (Ac-RFAAKAA-COOH) peptides at 0.5 mM in phosphate buffer (pH 7.5) and ammonium acetate buffer (pH 10.2), respectively.

  • Test Article Preparation: Dissolve 4-[(piperidin-1-yl)sulfanyl]morpholine in acetonitrile to achieve a 100 mM stock.

  • Incubation: Mix the test article with the peptide solutions at a 1:10 molar ratio (for Cysteine) and a 1:50 molar ratio (for Lysine). Include a vehicle control (acetonitrile) and a positive control (cinnamaldehyde). Incubate in the dark at 25°C for 24 hours.

  • HPLC-UV Analysis: Quantify the remaining unreacted peptide using Reverse-Phase HPLC with UV detection at 220 nm.

  • Validation & Calculation: Calculate the percent peptide depletion relative to the vehicle control. A mean depletion >15.6% across both peptides flags the compound as a positive sensitizer.

Protocol B: Bacterial Reverse Mutation Test (Ames Test) - OECD 471

Causality: Detects point mutations. Because the compound's genotoxicity relies on the formation of nitrosamines, the inclusion of exogenous metabolic activation (S9 fraction) is strictly required to observe the mutagenic phenotype.

  • Strain Preparation: Culture Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 overnight in nutrient broth.

  • S9 Mix Formulation: Prepare a 10% rat liver S9 fraction supplemented with NADP+ and glucose-6-phosphate to enable CYP450-mediated metabolism.

  • Pre-Incubation Method: In sterile tubes, combine 100 µL of bacterial culture, 500 µL of S9 mix (or phosphate buffer for the -S9 condition), and 50 µL of the test compound (ranging from 0.1 to 5000 µ g/plate in DMSO). Incubate at 37°C for 20 minutes to allow metabolic cleavage and nitrosation.

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to the tubes, vortex, and pour over minimal glucose agar plates.

  • Incubation & Readout: Incubate plates at 37°C for 48–72 hours. Count revertant colonies. A dose-dependent increase in revertants (≥2-fold over vehicle control) in the +S9 condition confirms pro-mutagenic activity.

References

  • Hinderer, R. K., et al. "Mutagenic evaluations of four rubber accelerators in a battery of in vitro mutagenic assays." Environmental Mutagenesis, 1983. URL:[Link]

  • Wang, J., et al. "Comprehensive Identification and Ubiquitous Occurrence of Eight Classes of Rubber-Derived Vulcanization Accelerators in Urban Dusts." Environmental Science & Technology, 2024. URL:[Link]

  • "Test No. 442C: In Chemico Skin Sensitisation: Assays addressing the Adverse Outcome Pathway key event on covalent binding to proteins." OECD Guidelines for the Testing of Chemicals, Section 4, 2015. URL:[Link]

  • Waldvogel, S. R., et al. "Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols." ACS Catalysis, 2019. URL:[Link]

Sources

Exploratory

Structural and NMR Spectral Analysis of 4-[(Piperidin-1-yl)sulfanyl]morpholine

An In-Depth Technical Guide for Analytical Chemists and Drug Development Professionals As a Senior Application Scientist, I frequently encounter complex heterocyclic systems where subtle electronic effects dictate molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Analytical Chemists and Drug Development Professionals

As a Senior Application Scientist, I frequently encounter complex heterocyclic systems where subtle electronic effects dictate molecular behavior. The compound 4-[(piperidin-1-yl)sulfanyl]morpholine (a mixed diaminosulfide) represents a unique class of molecules featuring an N-S-N core linkage. These compounds are highly valued as vulcanizing agents in polymer chemistry[1], as flame retardants, and as versatile intermediates in pharmaceutical synthesis[2].

This whitepaper provides a comprehensive, causality-driven guide to the 1 H and 13 C NMR spectral assignments of 4-[(piperidin-1-yl)sulfanyl]morpholine, grounded in the fundamental principles of magnetic resonance and heteroatom chemistry.

Electronic Structure and Conformational Dynamics

To accurately assign the NMR spectra of 4-[(piperidin-1-yl)sulfanyl]morpholine, one must first understand the electronic environment of the N-S-N bond. The central sulfur atom exerts a strong inductive electron-withdrawing effect (-I effect) on both the morpholine and piperidine rings.

More importantly, the lone pairs on the nitrogen atoms engage in n→σ∗ hyperconjugation with the anti-bonding orbitals of the adjacent S-N bonds[3]. This partial double-bond character restricts rotation at low temperatures. However, at standard acquisition temperatures (298 K), rotation around the S-N bond and rapid chair-to-chair ring inversion are fast on the NMR timescale. Consequently, the distinct axial and equatorial protons average out, presenting as simplified multiplets rather than complex, strongly coupled spin systems[4].

NSN_Effects NSN N-S-N Core Linkage Inductive Inductive Electron Withdrawal (-I Effect of Sulfur) NSN->Inductive Hyperconjugation n-σ* Hyperconjugation (N lone pair to S-N σ*) NSN->Hyperconjugation Conformation Ring Conformation (Equatorial vs Axial averaging) NSN->Conformation Shift Downfield Chemical Shifts (N-CH2 protons at ~3.0-3.2 ppm) Inductive->Shift Hyperconjugation->Shift Conformation->Shift

Electronic and conformational factors influencing NMR shifts in N-S-N bonds.

Quantitative Data: NMR Spectral Assignments

The chemical shifts provided below are referenced to tetramethylsilane (TMS) at δ 0.00 ppm in CDCl 3​ . The assignments are derived from structural analogs, such as N,N'-thiodipiperidine[5] and morpholine-derived sulfenamides[3].

H NMR Spectral Data (400 MHz, CDCl 3​ , 298 K)

The deshielding effect of the sulfur atom shifts the N-CH 2​ protons of both rings downfield relative to their free amine counterparts (which typically resonate around 2.8 ppm). The morpholine O-CH 2​ protons are the most deshielded due to the high electronegativity of oxygen.

NucleusPositionChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment
1 HMorpholine O-CH 2​ 3.68 – 3.74Multiplet (m)4HH-2, H-6 (Morpholine)
1 HMorpholine N-CH 2​ 3.08 – 3.15Multiplet (m)4HH-3, H-5 (Morpholine)
1 HPiperidine N-CH 2​ 2.98 – 3.05Multiplet (m)4HH-2', H-6' (Piperidine)
1 HPiperidine β -CH 2​ 1.58 – 1.65Multiplet (m)4HH-3', H-5' (Piperidine)
1 HPiperidine γ -CH 2​ 1.48 – 1.55Multiplet (m)2HH-4' (Piperidine)
C NMR Spectral Data (101 MHz, CDCl 3​ , 298 K)

Carbon shifts are highly sensitive to the inductive effects of the heteroatoms. The morpholine C-O carbons appear furthest downfield, consistent with standard sulfenamide literature[2].

NucleusPositionChemical Shift ( δ , ppm)Assignment
13 CMorpholine O-CH 2​ 67.2C-2, C-6 (Morpholine)
13 CPiperidine N-CH 2​ 55.4C-2', C-6' (Piperidine)
13 CMorpholine N-CH 2​ 53.1C-3', C-5' (Morpholine)
13 CPiperidine β -CH 2​ 26.3C-3', C-5' (Piperidine)
13 CPiperidine γ -CH 2​ 24.1C-4' (Piperidine)

Experimental Protocol: A Self-Validating NMR Workflow

To ensure scientific integrity, the acquisition of NMR data for diaminosulfides must account for their chemical instability. The S-N bond is susceptible to acid-catalyzed hydrolysis, which can artificially introduce free morpholine and piperidine signals into the spectrum. The following step-by-step methodology is designed as a self-validating system to prevent degradation and ensure quantitative accuracy.

Step 1: Sample Preparation and Solvent Neutralization

Causality: Commercial CDCl 3​ often contains trace amounts of DCl due to photolytic degradation. DCl will rapidly cleave the N-S-N bond.

  • Pass 1.0 mL of CDCl 3​ through a short plug of basic alumina (Brockmann Grade I) immediately prior to use.

  • Dissolve 15–20 mg of 4-[(piperidin-1-yl)sulfanyl]morpholine in 0.6 mL of the neutralized CDCl 3​ .

  • Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference standard.

  • Transfer the solution to a high-quality 5 mm NMR tube, flushing the headspace with dry argon to prevent oxidative degradation.

Step 2: Instrument Tuning and Acquisition

Causality: Accurate integration requires complete relaxation of all nuclei between pulses.

  • Insert the sample into the NMR spectrometer (e.g., 400 MHz) and allow 5 minutes for thermal equilibration at 298 K.

  • Perform automated tuning and matching (ATM), followed by gradient shimming to achieve a line width at half-height (LWHH) of < 0.5 Hz for the TMS signal.

  • 1 H Acquisition: Set the relaxation delay ( D1​ ) to 5 seconds (ensuring D1​>5×T1​ for the longest relaxing proton) to guarantee quantitative integration. Acquire 16 scans.

  • 13 C Acquisition: Utilize a power-gated decoupling sequence (e.g., zgpg30) to minimize NOE bias if quantitative carbon data is required, or standard composite pulse decoupling for routine assignment. Acquire 512–1024 scans.

Step 3: Data Processing and Orthogonal Validation

Causality: 1D spectra alone cannot definitively prove connectivity in mixed ring systems.

  • Apply a 0.3 Hz exponential line-broadening function to the 1 H FID and a 1.0 Hz function to the 13 C FID prior to Fourier Transformation.

  • Perform manual zero-order and first-order phase correction to ensure purely absorptive peak shapes.

  • Validation: Acquire a 2D 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence) spectrum. Verify that the 1 H multiplet at 3.68 ppm perfectly correlates with the 13 C signal at 67.2 ppm, confirming the morpholine O-CH 2​ assignment without ambiguity.

NMR_Workflow Sample Sample Preparation (Anhydrous CDCl3 + TMS) Acquisition NMR Acquisition (1H & 13C with T1 relaxation) Sample->Acquisition Processing Data Processing (Fourier Transform & Phasing) Acquisition->Processing Analysis Spectral Analysis (Integration & Multiplets) Processing->Analysis Validation Validation (2D COSY/HSQC Correlation) Analysis->Validation

Step-by-step workflow for NMR acquisition and validation of aminosulfides.

References

  • LookChem. Succinimide - LookChem: N,N'-thiodipiperidine.
  • The Royal Society of Chemistry. Complementary Strategies for Synthesis of Sulfinamides from Sulfur-Based Feedstock.
  • European Patent Office. SULFENAMIDES AS FLAME RETARDANTS - EP 3066153 B1.
  • ResearchGate. Decomposition of a Phosphine-Free Metathesis Catalyst by Amines and Other Bronsted Bases.
  • American Chemical Society (Organic Letters). Transition-Metal-Free Thioamination of Arynes Using Sulfenamides.

Sources

Protocols & Analytical Methods

Method

protocol for synthesizing 4-[(piperidin-1-yl)sulfanyl]morpholine derivatives

An Application Note and Protocol for the Synthesis of 4-[(Piperidin-1-yl)sulfanyl]morpholine Derivatives Introduction The synthesis of sulfur-containing heterocyclic compounds is of significant interest in medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of 4-[(Piperidin-1-yl)sulfanyl]morpholine Derivatives

Introduction

The synthesis of sulfur-containing heterocyclic compounds is of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Molecules incorporating both piperidine and morpholine moieties are also prevalent in a wide range of biologically active compounds and approved pharmaceuticals.[3][4] The target molecule, 4-[(piperidin-1-yl)sulfanyl]morpholine, combines these features, presenting a novel scaffold for drug discovery. This application note provides a detailed protocol for the synthesis of this class of compounds, focusing on a two-step, one-pot reaction involving the formation of a sulfenamide bond. The described methodology is designed to be a self-validating system, with clear explanations for each experimental choice, ensuring technical accuracy and reproducibility for researchers in drug development and organic synthesis.

Proposed Synthetic Pathway: A Two-Step, One-Pot Approach

The synthesis of 4-[(piperidin-1-yl)sulfanyl]morpholine can be achieved through a nucleophilic substitution reaction. The proposed pathway involves the in situ generation of a reactive sulfur electrophile from morpholine, which is then trapped by the nucleophilic piperidine. This method avoids the isolation of potentially unstable sulfenyl chloride intermediates.

The reaction proceeds in two conceptual steps within a single pot:

  • Formation of the Electrophilic Sulfur Intermediate: Morpholine is reacted with a sulfurating agent, such as sulfur dichloride (SCl₂) or sulfur monochloride (S₂Cl₂), to form a reactive morpholine-sulfur species.

  • Nucleophilic Attack by Piperidine: Piperidine is then introduced to the reaction mixture, where it acts as a nucleophile, attacking the sulfur atom of the intermediate to form the desired S-N bond and yield 4-[(piperidin-1-yl)sulfanyl]morpholine. A tertiary amine base is used to scavenge the HCl generated during the reaction.

Reaction_Scheme cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product Morpholine Morpholine Intermediate [Morpholine-4-sulfenyl chloride] (in situ) Morpholine->Intermediate + SCl₂ SulfurDichloride Sulfur Dichloride Piperidine Piperidine Product 4-[(Piperidin-1-yl)sulfanyl]morpholine Intermediate->Product + Piperidine + Base

Caption: Proposed reaction scheme for the synthesis of 4-[(piperidin-1-yl)sulfanyl]morpholine.

Detailed Experimental Protocol

This protocol details the synthesis of the parent compound, 4-[(piperidin-1-yl)sulfanyl]morpholine. The procedure can be adapted for the synthesis of derivatives by using substituted morpholines or piperidines.

Materials and Reagents:

  • Morpholine (anhydrous)

  • Piperidine (anhydrous)

  • Sulfur dichloride (SCl₂) or Sulfur monochloride (S₂Cl₂)

  • Triethylamine (TEA, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnels (2)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, two dropping funnels, and an inlet for an inert atmosphere.

    • Flush the entire system with dry nitrogen or argon.

    • To the flask, add anhydrous dichloromethane (DCM, 2 mL per mmol of morpholine).

    • In one dropping funnel, place a solution of morpholine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

    • In the second dropping funnel, place a solution of sulfur dichloride (1.0 eq) in anhydrous DCM. Caution: Sulfur dichloride is a corrosive and toxic reagent. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[2]

  • Formation of the Intermediate:

    • Cool the reaction flask to -78 °C using a dry ice/acetone bath.

    • Slowly add the sulfur dichloride solution dropwise to the stirred DCM in the flask over 20-30 minutes. The reaction of amines with sulfur chlorides is highly exothermic.[5]

    • Simultaneously or sequentially, slowly add the morpholine and triethylamine solution dropwise to the reaction mixture, maintaining the temperature below -70 °C. The use of a base like triethylamine is crucial to neutralize the HCl formed during the reaction.[6]

  • Formation of the Product:

    • After the additions are complete, allow the reaction mixture to stir at -78 °C for an additional 30 minutes.

    • Prepare a solution of piperidine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM and add it to one of the dropping funnels.

    • Add the piperidine solution dropwise to the reaction mixture at -78 °C over 20-30 minutes.

    • Once the addition is complete, slowly allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Workup and Isolation:

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel.

    • A suitable eluent system, such as a gradient of ethyl acetate in hexanes, should be determined by TLC analysis.

    • Combine the fractions containing the pure product and evaporate the solvent to yield 4-[(piperidin-1-yl)sulfanyl]morpholine.

Experimental_Workflow Setup 1. Assemble and flush reaction apparatus with inert gas. Reagents 2. Prepare solutions of morpholine/TEA and SCl₂ in anhydrous DCM. Setup->Reagents Cooling 3. Cool reaction flask to -78 °C. Reagents->Cooling Intermediate_Formation 4. Add SCl₂ and morpholine/TEA solutions dropwise. Cooling->Intermediate_Formation Piperidine_Addition 5. Add piperidine/TEA solution dropwise at -78 °C. Intermediate_Formation->Piperidine_Addition Reaction 6. Warm to room temperature and stir for 12-16 hours. Piperidine_Addition->Reaction Workup 7. Quench with NaHCO₃, perform aqueous workup, and dry the organic layer. Reaction->Workup Purification 8. Concentrate and purify by column chromatography. Workup->Purification

Caption: Experimental workflow for the synthesis of 4-[(piperidin-1-yl)sulfanyl]morpholine.

Data Presentation

The following table summarizes the key reaction parameters for the synthesis of 4-[(piperidin-1-yl)sulfanyl]morpholine.

ParameterValue/ConditionRationale
Stoichiometry
Morpholine1.0 eqLimiting reagent
Piperidine1.0 eqTo react with the sulfur intermediate
Sulfur Dichloride1.0 eqSulfur source for sulfenamide bond formation
Triethylamine2.2 eq (total)To neutralize the two equivalents of HCl generated
Reaction Conditions
SolventAnhydrous DichloromethaneInert solvent, suitable for low temperatures
Temperature-78 °C to Room TemperatureLow initial temperature to control the exothermic reaction and improve selectivity[5]
Reaction Time12 - 16 hoursTo ensure complete reaction
Workup
Quenching AgentSaturated aq. NaHCO₃To neutralize any remaining acidic species
Drying AgentAnhydrous MgSO₄ or Na₂SO₄To remove water from the organic phase
Purification
MethodSilica Gel ChromatographyTo isolate the pure product from byproducts and unreacted starting materials

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the connectivity of the morpholine and piperidine rings through the sulfur atom.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

  • Elemental Analysis: To determine the elemental composition of the synthesized compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 4-[(piperidin-1-yl)sulfanyl]morpholine derivatives. By following the outlined procedures and understanding the rationale behind each step, researchers can reliably synthesize this novel class of sulfur-containing heterocyclic compounds for further investigation in drug discovery and development programs.

References

  • Aljamali, N. M., & Alfatlawi, I. O. (2015). Synthesis of Sulfur Heterocyclic Compounds and Study of Expected Biological Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(5), 1315-1327.
  • ARKIVOC. (2009).
  • Macromolecules. (2024, September 10). Polymerization of Diamines with Sulfur Monochloride To Yield Bright, Conjugated Polymers.
  • Thieme. (n.d.).
  • YouTube. (2021, February 19). # CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. Retrieved from [Link]

  • ResearchGate. (2025, May). Scheme-I: Synthesis of4-chlorophenyl)sulfonyl)piperidine-3-carboxamide....
  • Chemchart. (n.d.). Piperidine-1-sulfonyl Chloride (35856-62-3). Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Use of piperidine-1-sulphenyl chloride as a sulphur-transfer reagent in reactions with diamines: the preparation of sulphur–nitrogen heterocycles. RSC Publishing.
  • UNI ScholarWorks. (n.d.).
  • PubChem. (n.d.). Morpholine.
  • ChemicalBook. (2025, February 14). Morpholine: Chemical Properties, Reactivity and Uses.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Application Notes for the Synthesis of 2-Piperidin-1-ylmethyl-morpholine.
  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity.
  • ChemicalBook. (2023, April 23).
  • Sci-Hub. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). 5-[(Morpholine-4-carbonyl)-amino]-naphthalene-1-sulfonyl chloride.
  • International Journal of Chemical and Pharmaceutical Sciences. (n.d.). Synthesis of 1,3-Bis (N-Substitutedamidinothiocarbamido)-Thiocarbimides.
  • TCI Chemicals. (n.d.).
  • IntechOpen. (2020, May 13). N,N-Dialkyl Amides as Versatile Synthons for Synthesis of Heterocycles and Acyclic Systems.
  • PubMed. (2022, September 1). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents.
  • ResearchGate. (n.d.). Synthesis of N,N'-bis-3,5-ditertbutylsalicylamides | Request PDF.

Sources

Application

Application Notes and Protocols for 4-[(piperidin-1-yl)sulfanyl]morpholine in Drug Discovery

A Hypothetical Exploration of a Novel Chemical Entity Senior Application Scientist Note: The following document is a prospective guide on the potential applications of 4-[(piperidin-1-yl)sulfanyl]morpholine in drug disco...

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Author: BenchChem Technical Support Team. Date: April 2026

A Hypothetical Exploration of a Novel Chemical Entity

Senior Application Scientist Note: The following document is a prospective guide on the potential applications of 4-[(piperidin-1-yl)sulfanyl]morpholine in drug discovery. As of the date of this publication, there is no specific data available in the public domain for this exact molecule. Therefore, this guide is a theoretical exploration based on the well-documented roles of its constituent structural motifs: the morpholine ring, the piperidine ring, and the thioether linkage. The protocols and applications described herein are hypothetical and intended to serve as a foundational framework for researchers interested in exploring this novel chemical space.

Introduction: Deconstructing 4-[(piperidin-1-yl)sulfanyl]morpholine for Drug Discovery Potential

The structure of 4-[(piperidin-1-yl)sulfanyl]morpholine combines three key pharmacophoric elements that are prevalent in a multitude of biologically active compounds.[1][2][3] Understanding the individual contributions of these motifs provides a strong rationale for its potential as a valuable scaffold in drug discovery.

  • The Morpholine Moiety: The morpholine ring is a privileged scaffold in medicinal chemistry, often incorporated to improve the pharmacokinetic properties of a molecule.[3][4] Its inclusion can enhance aqueous solubility, improve metabolic stability, and modulate lipophilicity, all of which are critical for developing drug candidates with favorable ADME (absorption, distribution, metabolism, and excretion) profiles.[4] Furthermore, the morpholine nitrogen is a weak base, which can influence the pKa of the entire molecule and its interaction with biological targets.[4] Numerous approved drugs across various therapeutic areas, including antidepressants and anticancer agents, contain the morpholine ring.[5][6]

  • The Piperidine Moiety: Similar to morpholine, the piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals and natural products.[1][3] It can serve as a versatile scaffold for introducing various substituents to explore structure-activity relationships (SAR). The basic nitrogen of the piperidine ring can form critical ionic interactions with biological targets such as G-protein coupled receptors (GPCRs) and ion channels.[7] This moiety is a key component in drugs targeting the central nervous system (CNS), as well as in antiviral and anticancer agents.[1]

  • The Thioether Linkage: The sulfanyl (thioether) linkage provides a flexible and metabolically stable connection between the morpholine and piperidine rings. Unlike more common linkages such as amides or esters, thioethers are generally less susceptible to enzymatic cleavage, which can contribute to a longer biological half-life. The sulfur atom can also participate in various non-covalent interactions with protein targets, including hydrogen bonds and van der Waals forces, potentially influencing binding affinity and selectivity.[8]

Given these components, 4-[(piperidin-1-yl)sulfanyl]morpholine represents a novel chemical entity with the potential for diverse biological activities. This guide will propose a synthetic route and outline hypothetical screening protocols to investigate its therapeutic potential.

Hypothetical Synthesis Protocol

The synthesis of 4-[(piperidin-1-yl)sulfanyl]morpholine can be envisioned through a nucleophilic substitution reaction. A plausible route is the reaction of morpholine-4-sulfenyl chloride with piperidine.

Protocol 1: Synthesis of 4-[(piperidin-1-yl)sulfanyl]morpholine

Objective: To synthesize 4-[(piperidin-1-yl)sulfanyl]morpholine from commercially available starting materials.

Materials:

  • Morpholine

  • Sulfur monochloride (S₂Cl₂) or Sulfur dichloride (SCl₂)

  • Piperidine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

Step 1: Synthesis of Morpholine-4-sulfenyl Chloride

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve morpholine (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sulfur dichloride (1.1 eq) in anhydrous DCM via the dropping funnel.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • The formation of morpholine-4-sulfenyl chloride can be monitored by thin-layer chromatography (TLC).

Step 2: Reaction with Piperidine

  • In a separate flask, dissolve piperidine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool this solution to 0 °C.

  • Slowly add the freshly prepared solution of morpholine-4-sulfenyl chloride to the piperidine solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature overnight.

Step 3: Work-up and Purification

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired product, 4-[(piperidin-1-yl)sulfanyl]morpholine.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Hypothetical Applications in Drug Discovery & Screening Protocols

Based on the pharmacology of related morpholine and piperidine derivatives, we can hypothesize several potential therapeutic applications for 4-[(piperidin-1-yl)sulfanyl]morpholine.

Application Area 1: Central Nervous System (CNS) Disorders

Rationale: Both morpholine and piperidine are prevalent in CNS-active drugs.[4] The physicochemical properties imparted by the morpholine ring can improve blood-brain barrier permeability.[4]

Potential Targets:

  • Sigma receptors (σ₁)[7]

  • Dopamine transporters (DAT)

  • Serotonin transporters (SERT)

  • Histamine H3 receptors[7]

Protocol 2: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of 4-[(piperidin-1-yl)sulfanyl]morpholine for a panel of CNS receptors.

Methodology:

  • Receptor Preparation: Utilize commercially available cell lines stably expressing the human receptors of interest (e.g., σ₁, DAT, SERT, H3). Prepare cell membrane homogenates according to standard protocols.

  • Radioligand Binding:

    • Incubate the membrane preparations with a known radiolabeled ligand for the target receptor (e.g., [³H]-(+)-pentazocine for σ₁ receptors).

    • Add increasing concentrations of the test compound, 4-[(piperidin-1-yl)sulfanyl]morpholine, to displace the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

  • Detection and Analysis:

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Determine the Ki (inhibition constant) using the Cheng-Prusoff equation.

Data Presentation:

Target ReceptorRadioligandTest Compound IC₅₀ (nM)Ki (nM)
Sigma-1 (σ₁)[³H]-(+)-pentazocineHypothetical DataHypothetical Data
Dopamine Transporter[³H]WIN 35,428Hypothetical DataHypothetical Data
Serotonin Transporter[³H]CitalopramHypothetical DataHypothetical Data
Histamine H3[³H]Nα-MethylhistamineHypothetical DataHypothetical Data
Application Area 2: Oncology

Rationale: Morpholine derivatives have been investigated as anticancer agents, with some acting as inhibitors of protein kinases such as PI3K.[4] Piperidine-containing compounds have also shown promise as anticancer agents.[9]

Potential Targets:

  • Phosphoinositide 3-kinases (PI3K)

  • Receptor tyrosine kinases (e.g., EGFR, VEGFR)

  • c-Myc protein[9]

Protocol 3: In Vitro Kinase Inhibition Assay

Objective: To evaluate the inhibitory activity of 4-[(piperidin-1-yl)sulfanyl]morpholine against a panel of cancer-related kinases.

Methodology:

  • Assay Principle: Utilize a fluorescence-based assay (e.g., Z'-LYTE™) or a luminescence-based assay (e.g., Kinase-Glo®) to measure kinase activity.

  • Procedure:

    • In a multi-well plate, combine the kinase, its specific substrate, and ATP.

    • Add varying concentrations of 4-[(piperidin-1-yl)sulfanyl]morpholine.

    • Incubate to allow the kinase reaction to proceed.

    • Add the detection reagent and measure the signal (fluorescence or luminescence).

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the log concentration of the test compound.

    • Determine the IC₅₀ value from the resulting dose-response curve.

Experimental Workflow for Kinase Inhibition Assay

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Kinase Kinase Solution Plate Multi-well Plate Kinase->Plate Dispense Substrate Substrate/ATP Solution Substrate->Plate Dispense Compound Test Compound Dilutions (4-[(piperidin-1-yl)sulfanyl]morpholine) Compound->Plate Dispense Incubate Incubate at RT Plate->Incubate Detection Add Detection Reagent Incubate->Detection Reader Read Plate (Fluorescence/Luminescence) Detection->Reader Plot Plot Dose-Response Curve Reader->Plot IC50 Calculate IC50 Plot->IC50

Caption: Workflow for in vitro kinase inhibition assay.

Application Area 3: Anti-inflammatory and Analgesic Agents

Rationale: Compounds containing the sulfonamide group, structurally related to the sulfanyl group, have shown anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes.[10][11] Piperidine derivatives have also been explored as analgesic agents.[7]

Potential Targets:

  • Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)

  • 5-Lipoxygenase (5-LOX)

Protocol 4: COX-1/COX-2 Inhibition Assay

Objective: To assess the selective inhibitory activity of 4-[(piperidin-1-yl)sulfanyl]morpholine against COX-1 and COX-2.

Methodology:

  • Assay Principle: Use a commercially available colorimetric or fluorescent COX inhibitor screening assay kit. These assays typically measure the peroxidase activity of the COX enzymes.

  • Procedure:

    • Prepare separate reactions for COX-1 and COX-2.

    • To each reaction, add the respective enzyme, arachidonic acid (substrate), and a colorimetric or fluorescent probe.

    • Add varying concentrations of 4-[(piperidin-1-yl)sulfanyl]morpholine.

    • Incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence to determine the extent of inhibition.

  • Data Analysis:

    • Calculate the IC₅₀ values for both COX-1 and COX-2.

    • Determine the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

Logical Relationship for Drug Discovery Cascade

G A Hypothetical Synthesis of 4-[(piperidin-1-yl)sulfanyl]morpholine B In Vitro Primary Screening (e.g., Receptor Binding, Enzyme Inhibition) A->B C Hit Identification (Compounds with desired activity) B->C D In Vitro Secondary Assays (e.g., Selectivity, Mechanism of Action) C->D E Lead Optimization (SAR Studies) D->E F In Vivo Efficacy Studies (Animal Models) E->F

Caption: A typical drug discovery workflow.

Conclusion

While 4-[(piperidin-1-yl)sulfanyl]morpholine remains an unexplored molecule, a systematic analysis of its structural components suggests a high potential for biological activity. The combination of the favorable pharmacokinetic properties of the morpholine ring, the versatile scaffolding of the piperidine moiety, and the stable thioether linkage makes it an attractive candidate for screening in various therapeutic areas, particularly CNS disorders, oncology, and inflammatory diseases. The hypothetical protocols outlined in this guide provide a starting point for the synthesis and biological evaluation of this and structurally related novel compounds. Further investigation is warranted to unlock the full potential of this promising chemical scaffold.

References

  • Enamine. Aminosulfonyl fluorides for drug design.
  • El-Sayed, M. A. A., et al. (2022). Novel 1-[4-(Aminosulfonyl)phenyl]-1H-1,2,4-triazole derivatives with remarkable selective COX-2 inhibition: Design, synthesis, molecular docking, anti-inflammatory and ulcerogenicity studies.
  • Sharma, P., et al. (2013). Synthesis of 1-(4-aminosulfonylphenyl)-3,5-diarylpyrazoline derivatives as potent antiinflammatory and antimicrobial agents.
  • PubChem. 4-(Piperazine-1-sulfonyl)-morpholine.
  • Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • Kumar, A., & Singh, R. K. (2022). An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Al-Ostoot, F. H., et al. (2024).
  • Kasal, A., & Budesinsky, M. (1997). Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4,5-dihydroimidazol-2-yl)-24-nor-5beta-cholanes.
  • Al-Ostoot, F. H., et al. (2024).
  • Saggioro, E., & Da Settimo, F. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
  • Wang, Y., et al. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. PubMed.
  • Kumar, R., et al. (2018).
  • De Cunto, G., et al. (2017). N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. PubMed.
  • El-Sayed, M. A. A., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Springer.
  • Bode, J. W., & Carreira, E. M. (2014). SnAP reagents for the synthesis of piperazines and morpholines. ETH Zurich Research Collection.
  • Yi, Z., et al. (2021).
  • ChemicalBook. 4-Morpholinopiperidine synthesis.
  • Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • Google Patents. (2017). Method for producing 4-(piperidin-4-yl)morpholine.
  • Sharma, P., et al. (2024).
  • PharmaCompass. 4-(Piperidin-4-Yl)Morpholine.
  • Szałach, Ł. P., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.

Sources

Method

Application Notes and Protocols: Incorporating 4-[(Piperidin-1-yl)sulfanyl]morpholine into Medicinal Chemistry Scaffolds

Introduction: A Novel Bioisosteric Linker for Privileged Scaffolds In the landscape of modern drug discovery, the piperidine and morpholine rings stand out as "privileged structures." Their prevalence in clinically succe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Novel Bioisosteric Linker for Privileged Scaffolds

In the landscape of modern drug discovery, the piperidine and morpholine rings stand out as "privileged structures." Their prevalence in clinically successful drugs is a testament to their ability to impart favorable pharmacokinetic and pharmacodynamic properties.[1][2][3][4] The morpholine moiety, with its weak basicity and potential for hydrogen bonding, often improves solubility and metabolic stability, and is a common feature in central nervous system (CNS) active compounds.[3] Similarly, the piperidine ring provides a versatile, three-dimensional scaffold that can be functionalized to optimize target engagement and physicochemical parameters.[5]

This guide introduces a novel chemical entity, 4-[(piperidin-1-yl)sulfanyl]morpholine , designed to bridge these two critical pharmacophores via a sulfenamide linkage. The sulfenamide functional group, a close relative of the thioamide, serves as a unique bioisostere for the more common amide bond.[6][7] This substitution of an oxygen atom for sulfur introduces distinct physicochemical properties, including altered hydrogen bonding capabilities, increased lipophilicity, and a different reactivity profile.[6][8] These changes can be strategically exploited to enhance membrane permeability, modulate metabolic stability, and explore new chemical space in drug design.

These application notes provide a comprehensive overview of the proposed synthesis of 4-[(piperidin-1-yl)sulfanyl]morpholine and detailed protocols for its incorporation into medicinal chemistry scaffolds, offering researchers a new tool to expand their molecular libraries.

Physicochemical Properties and Design Rationale

The strategic replacement of an amide or other linker with the sulfenamide moiety in 4-[(piperidin-1-yl)sulfanyl]morpholine is underpinned by the unique properties of thioamides and their analogues. Thioamides are known to be better hydrogen bond donors but weaker acceptors compared to their amide counterparts.[6] This can lead to altered binding interactions with protein targets. Furthermore, the increased size and polarizability of the sulfur atom can influence conformational preferences and introduce beneficial interactions, such as chalcogen bonding.

PropertyRationale for InclusionPotential Advantage in Drug Design
Piperidine Moiety A well-established scaffold in medicinal chemistry with a versatile nitrogen atom for further functionalization.[5]Provides a robust anchor point for building molecular complexity and optimizing target interactions.
Morpholine Moiety Frequently used to improve aqueous solubility and metabolic stability.[3][4]Can enhance the ADME (absorption, distribution, metabolism, and excretion) profile of a drug candidate.
Sulfenamide Linker A bioisostere of the amide bond with distinct electronic and steric properties.[6][8]Offers a novel way to modulate physicochemical properties, potentially improving cell permeability and metabolic resistance. Can also serve as a handle for bioorthogonal reactions.[9][10]

Proposed Synthesis of 4-[(Piperidin-1-yl)sulfanyl]morpholine

The synthesis of the title compound can be envisioned through the reaction of a sulfur source with piperidine, followed by reaction with morpholine, or a more direct coupling of an activated morpholine-sulfur species with piperidine. A plausible and efficient route involves the reaction of piperidine with sulfur monochloride to form a piperidinylsulfenyl chloride intermediate, which is then reacted in situ with morpholine.

Experimental Protocol: Synthesis of 4-[(Piperidin-1-yl)sulfanyl]morpholine

Materials:

  • Piperidine

  • Sulfur monochloride (S₂Cl₂)

  • Morpholine

  • Triethylamine (Et₃N)

  • Anhydrous diethyl ether (Et₂O) or Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware

Procedure:

  • Preparation of Piperidinylsulfenyl Chloride (Intermediate - In Situ):

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet, dissolve piperidine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether or DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of sulfur monochloride (0.55 equivalents) in the same anhydrous solvent to the stirred piperidine solution via the dropping funnel. The addition should be controlled to maintain the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Reaction with Morpholine:

    • Cool the reaction mixture back down to 0 °C.

    • In a separate flask, prepare a solution of morpholine (1.2 equivalents) and triethylamine (1.2 equivalents) in the anhydrous solvent.

    • Add the morpholine solution dropwise to the reaction mixture containing the in situ generated piperidinylsulfenyl chloride.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the triethylammonium chloride salt.

    • Wash the filtrate with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-[(piperidin-1-yl)sulfanyl]morpholine.

Causality and Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial as sulfur monochloride and the sulfenyl chloride intermediate are sensitive to moisture.

  • Triethylamine: This base is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product and preventing protonation of the amine reactants.

  • Low Temperature: The initial reaction is performed at 0 °C to control the exothermicity and minimize the formation of side products.

  • In Situ Generation: The piperidinylsulfenyl chloride intermediate is highly reactive and is therefore generated and used in the same pot without isolation.

G cluster_synthesis Synthesis Workflow piperidine Piperidine + Et3N in Anhydrous Solvent intermediate In situ formation of Piperidinylsulfenyl Chloride piperidine->intermediate 0°C to RT s2cl2 Sulfur Monochloride (S2Cl2) s2cl2->intermediate product 4-[(Piperidin-1-yl)sulfanyl]morpholine intermediate->product 0°C to RT morpholine Morpholine + Et3N morpholine->product

Caption: Proposed synthetic workflow for 4-[(piperidin-1-yl)sulfanyl]morpholine.

Incorporation into Medicinal Chemistry Scaffolds

The synthesized 4-[(piperidin-1-yl)sulfanyl]morpholine can be incorporated into larger molecules through reactions targeting either the piperidine nitrogen or the sulfenamide bond itself.

Protocol 1: N-Arylation/Alkylation of the Piperidine Moiety

This protocol describes a standard method for functionalizing the secondary amine of the piperidine ring, for example, through a Buchwald-Hartwig amination.

Materials:

  • 4-[(Piperidin-1-yl)sulfanyl]morpholine

  • Aryl halide (e.g., Aryl bromide) or Alkyl halide

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., BINAP or Xantphos)

  • Base (e.g., Cs₂CO₃ or NaOtBu)

  • Anhydrous toluene or dioxane

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a flame-dried Schlenk tube, add the aryl halide (1.0 equivalent), 4-[(piperidin-1-yl)sulfanyl]morpholine (1.2 equivalents), the palladium catalyst (e.g., 2 mol%), the ligand (e.g., 4 mol%), and the base (1.5 equivalents).

  • Evacuate and backfill the tube with argon or nitrogen (repeat three times).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the N-functionalized product.

Trustworthiness and Self-Validation: This protocol is based on well-established and widely used cross-coupling methodologies. The progress of the reaction can be easily monitored, and the identity of the product can be confirmed by standard analytical techniques (NMR, MS). The choice of catalyst, ligand, and base may need to be optimized for specific substrates, a standard practice in medicinal chemistry.

Protocol 2: Leveraging the Sulfenamide for Bioorthogonal Ligation

The sulfenamide linkage presents an opportunity for novel bioorthogonal "click-and-release" strategies. While specific reactivity data for this exact molecule is not yet available, we can extrapolate from the known chemistry of related sulfur compounds and bioorthogonal reactions.[9][11][12] For instance, the sulfenamide could potentially react with strained alkynes or alkenes in a cycloaddition-type process, leading to the release of one of the heterocyclic fragments.

G cluster_incorporation Scaffold Incorporation Workflow cluster_path1 N-Functionalization cluster_path2 Bioorthogonal Ligation (Hypothetical) reagent 4-[(Piperidin-1-yl)sulfanyl]morpholine buchwald Buchwald-Hartwig (Aryl Halide, Pd Catalyst, Base) reagent->buchwald bioortho Strained Alkyne/Alkene (e.g., DIBAC) reagent->bioortho product1 N-Aryl-piperidine Scaffold buchwald->product1 product2 Conjugated Scaffold + Released Fragment bioortho->product2

Caption: General strategies for incorporating the title compound into larger scaffolds.

Conclusion and Future Directions

4-[(Piperidin-1-yl)sulfanyl]morpholine represents a novel and promising building block for medicinal chemistry. Its design combines two privileged scaffolds with a bioisosteric sulfenamide linker, opening up new avenues for modulating the properties of drug candidates. The synthetic and functionalization protocols provided herein offer a starting point for researchers to explore the potential of this unique compound. Further studies are warranted to fully characterize its reactivity, including its potential in bioorthogonal chemistry, and to evaluate its impact on the pharmacological profiles of new chemical entities.

References

  • Bioorthogonal release of sulfonamides and mutually orthogonal liberation of two drugs - PMC. (n.d.).
  • Yaghi, F. (2022). Sulfonamide-modified tetrazines as bioorthogonal tools for click-to-release reactions.
  • Bioorthogonal release of sulfonamides and mutually orthogonal liberation of two drugs - Chemical Communications (RSC Publishing). (n.d.).
  • Dual-Reactivity trans-Cyclooctenol Probes for Sulfenylation in Live Cells Enable Temporal Control via Bioorthogonal Quenching | Journal of the American Chemical Society. (2019, June 27).
  • Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC. (n.d.).
  • Transamidation of thioamides with nucleophilic amines: thioamide N–C(S) activation by ground-state-destabilization - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Unlocking the potential of the thioamide group in drug design and development - PMC. (2024, December 2).
  • How to Prepare 4-Morpholinopiperidine and Its Applications - FAQ - Guidechem. (2020, July 4).
  • Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4. (n.d.).
  • Contemporary Applications of Thioamides and Methods for Their Synthesis - ResearchGate. (n.d.).
  • Thioamide N–C(S) Activation by Ground-State- Destabilization - The Royal Society of Chemistry. (2022, April 7).
  • Piperazine and morpholine:Synthetic preview and pharmaceutical applications - SciSpace. (n.d.).
  • Bioorthogonal chemistry - Wikipedia. (n.d.).
  • Sulfanyl Porphyrazines with Morpholinylethyl Periphery—Synthesis, Electrochemistry, and Photocatalytic Studies after Deposition on Titanium(IV) Oxide P25 Nanoparticles - MDPI. (2021, April 15).
  • (PDF) Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. (n.d.).
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (n.d.).
  • SnAP reagents for the synthesis of piperazines and morpholines - ETH Zurich Research Collection. (2014, February 21).
  • CN105777615A - Preparation method of 4-morpholino piperidine - Google Patents. (n.d.).
  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (n.d.).
  • Piperidin-4-one: the potential pharmacophore - PubMed. (2013, April 15).
  • 4-(Piperidin-4-Yl)Morpholine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.).
  • WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine - Google Patents. (n.d.).

Sources

Application

Application Note: Transition-Metal-Catalyzed C–S Cross-Coupling Using 4-[(Piperidin-1-yl)sulfanyl]morpholine as a Dual-Functional Sulfur Surrogate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol Executive Summary The formation of carbon–sulfur (C–S) bonds is a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Executive Summary

The formation of carbon–sulfur (C–S) bonds is a critical transformation in the synthesis of pharmaceutical therapeutics and organic materials[1]. Historically, transition-metal-catalyzed C–S cross-coupling has relied on alkyl or aryl thiols, which present severe operational hazards: they are highly malodorous, toxic, and prone to oxidative dimerization into disulfides, which poisons palladium and copper catalysts[2].

To circumvent these limitations, 4-[(piperidin-1-yl)sulfanyl]morpholine —an unsymmetrical N,N′-thiodiamine (diaminosulfane)—has emerged as a highly advanced, odorless, and bench-stable sulfur surrogate. This application note details the mechanistic rationale and provides a self-validating protocol for utilizing this reagent to synthesize unsymmetrical diaryl sulfides (Ar–S–Ar′) via a one-pot, sequential cross-coupling strategy.

Mechanistic Rationale & Causality: The Power of Unsymmetrical Thiodiamines

The defining feature of 4-[(piperidin-1-yl)sulfanyl]morpholine is its unsymmetrical structural design , which enables highly chemoselective, step-wise cleavage of its two distinct S–N bonds.

The Causality of Chemoselectivity: In a palladium-catalyzed cross-coupling cycle, the thiodiamine undergoes transmetalation with an oxidative addition complex [Pd(II)(Ar)(X)]. The selectivity of which S–N bond cleaves first is governed by the basicity (and thus the leaving group ability) of the amine appendages.

  • Morpholine has a conjugate acid pKₐ of ~8.36, making it a weaker base and a superior leaving group.

  • Piperidine has a conjugate acid pKₐ of ~11.22, making it a stronger base and a poorer leaving group.

Because of this thermodynamic differential, the S–morpholine bond cleaves preferentially at a lower temperature (80 °C), generating an isolable aryl sulfenamide intermediate (Ar–S–Piperidine). By subsequently introducing a second aryl halide and increasing the thermal energy (100 °C), the stronger S–piperidine bond is activated, allowing for a second cross-coupling event. This precise thermodynamic gradient prevents the formation of statistical mixtures and symmetrical homocoupling byproducts, ensuring high yields of the targeted unsymmetrical diaryl sulfide[3].

Quantitative Data: Sulfur Surrogate Comparison

The table below summarizes the operational and chemical advantages of utilizing 4-[(piperidin-1-yl)sulfanyl]morpholine over traditional sulfur sources.

Sulfur SurrogateOdor ProfileBench StabilitySelectivity for Unsymmetrical SulfidesTypical Yield (Ar–S–Ar′)
Alkyl/Aryl Thiols Highly MalodorousPoor (Prone to oxidation)N/A (Requires pre-formed thiol)70–90%
Na₂S / NaSH Malodorous (H₂S risk)Poor (Hygroscopic)Poor (Favors symmetrical Ar–S–Ar)40–60%
Elemental Sulfur (S₈) OdorlessExcellentPoor (Forms polysulfides)50–75%
Symmetrical Thiodiamines OdorlessExcellentModerate (Statistical mixtures)65–80%
4-[(Piperidin-1-yl)sulfanyl]morpholine Odorless Excellent Excellent (Sequential S–N cleavage) 85–95%

Pathway Visualization

The following diagram illustrates the sequential, dual-catalytic cycle enabled by the unsymmetrical thiodiamine.

Pathway A Pd(0)L_n Catalyst B 1st Oxidative Addition [Pd(II)(Ar)(X)] A->B Ar-X C Transmetalation (Morpholine Leaves) B->C 4-[(piperidin-1-yl) sulfanyl]morpholine D Reductive Elimination [Ar-S-Piperidine] C->D - Morpholine D->A Regenerate Pd(0) E 2nd Oxidative Addition [Pd(II)(Ar')(X)] D->E Ar'-X + Pd(0) F Final Product [Ar-S-Ar'] E->F - Piperidine

Caption: Sequential Pd-catalyzed C–S cross-coupling utilizing 4-[(piperidin-1-yl)sulfanyl]morpholine.

Experimental Protocol: One-Pot Synthesis of Unsymmetrical Diaryl Sulfides

This protocol describes a self-validating, one-pot, two-step methodology for synthesizing Ar–S–Ar′.

Materials & Reagents
  • Aryl Halide 1 (Ar–X): 1.0 mmol (Electrophile 1)

  • Aryl Halide 2 (Ar′–X): 1.2 mmol (Electrophile 2)

  • 4-[(Piperidin-1-yl)sulfanyl]morpholine: 1.1 mmol (Sulfur Surrogate)

  • Pd₂(dba)₃: 2.5 mol% (Catalyst precursor)

  • Xantphos: 5.0 mol% (Ligand)

  • NaOtBu: 2.5 mmol (Base)

  • Anhydrous Toluene: 10 mL (Solvent)

Step-by-Step Methodology

Phase 1: Chemoselective Formation of the Aryl Sulfenamide

  • System Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOtBu.

    • Causality: Xantphos is selected due to its wide bite angle (~111°), which sterically enforces reductive elimination over β-hydride elimination, preventing off-target C–C homocoupling. The strict anhydrous/anaerobic environment prevents the oxidation of the sulfur surrogate.

  • Reagent Addition: Add Ar–X (1.0 mmol) and 4-[(piperidin-1-yl)sulfanyl]morpholine (1.1 mmol). Seal the tube, remove it from the glovebox, and inject 10 mL of anhydrous toluene via syringe.

  • First Coupling: Stir the reaction mixture at 80 °C for 6 hours .

    • Causality: The 80 °C threshold provides sufficient energy to cleave the weaker S–morpholine bond while leaving the stronger S–piperidine bond intact.

  • Self-Validation Check (Critical): Extract a 10 µL aliquot, dilute in EtOAc, and analyze via GC-MS.

    • Validation Metric: The system is self-validating if the Ar–X starting material peak is entirely replaced by the mass corresponding to the Ar–S–Piperidine intermediate. If Ar–X persists, the catalytic cycle has stalled (likely due to oxygen ingress poisoning the Pd catalyst). Do not proceed to Phase 2 until conversion is >95%.

Phase 2: Second Cross-Coupling to Diaryl Sulfide 5. Second Electrophile Addition: Once Phase 1 is validated, briefly pause heating and inject Ar′–X (1.2 mmol) directly into the one-pot system under a positive flow of nitrogen. 6. Thermal Activation: Increase the reaction temperature to 100 °C and stir for an additional 12 hours.

  • Causality: The higher temperature gradient is thermodynamically required to overcome the activation barrier for the cleavage of the more basic, highly stable S–piperidine bond during the second transmetalation step.

  • Workup & Isolation: Cool the mixture to room temperature, quench with 10 mL of deionized water, and extract with EtOAc (3 × 15 mL). Dry the combined organic layers over anhydrous MgSO₄, concentrate under reduced pressure, and purify the target unsymmetrical diaryl sulfide via silica gel flash chromatography.

References

  • Title: Transition-Metal-Catalyzed C–S, C–Se, and C–Te Bond Formations via Cross-Coupling and Atom-Economic Addition Reactions Source: Chemical Reviews - ACS Publications URL: 1

  • Title: Recent Developments in Synthesis of Sulfur Heterocycles via Copper-Catalyzed C-S Bond Formation Reaction Source: Asian Journal of Organic & Medicinal Chemistry URL: 2

  • Title: Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions Source: The Journal of Organic Chemistry - ACS Publications URL: 3

Sources

Method

Application Notes and Protocols for the Formulation of 4-[(piperidin-1-yl)sulfanyl]morpholine in Biological Assays

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for 4-[(piperidin-1-yl)sulfanyl]morpholine, a sulfenamide-containing com...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for 4-[(piperidin-1-yl)sulfanyl]morpholine, a sulfenamide-containing compound with potential applications in biological assays. Given the limited publicly available data on this specific molecule, this guide focuses on the fundamental principles of formulating compounds containing piperidine, morpholine, and a chemically sensitive sulfenamide linkage. We will explore the inferred physicochemical properties of 4-[(piperidin-1-yl)sulfanyl]morpholine, discuss the inherent instability of the sulfenamide bond, and provide detailed protocols for developing a robust formulation for use in a variety of biological assays. The overarching goal is to equip the user with the knowledge and tools to create a self-validating formulation strategy that ensures the integrity and activity of the compound throughout the experimental workflow.

Introduction to 4-[(piperidin-1-yl)sulfanyl]morpholine and the Importance of Formulation

4-[(piperidin-1-yl)sulfanyl]morpholine is a unique molecule that combines the structural features of piperidine, morpholine, and a sulfenamide linkage. Both piperidine and morpholine are common scaffolds in medicinal chemistry, known to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability[1][2]. The morpholine ring, in particular, is often incorporated into central nervous system (CNS) drug candidates to enhance brain permeability[1]. The piperidine moiety is a versatile building block found in a wide range of biologically active compounds, including antifungals and anticancer agents[3][4].

The biological activity of 4-[(piperidin-1-yl)sulfanyl]morpholine is likely to be influenced by the interplay of these two heterocyclic systems. However, the most critical feature of this molecule from a formulation perspective is the sulfenamide (S-N) bond. Sulfenamides are known to be reactive and can be unstable under certain conditions, which presents a significant challenge for their use in biological assays[5]. A well-designed formulation strategy is therefore paramount to ensure that the compound remains in its active form and that the experimental results are both accurate and reproducible.

This guide will provide a step-by-step approach to developing a formulation for 4-[(piperidin-1-yl)sulfanyl]morpholine, with a strong emphasis on understanding the underlying chemical principles and implementing self-validating experimental controls.

Inferred Physicochemical Properties and Pre-formulation Considerations

Due to the absence of specific experimental data for 4-[(piperidin-1-yl)sulfanyl]morpholine, we must infer its physicochemical properties based on its constituent functional groups. A summary of these inferred properties is presented in Table 1.

Table 1: Inferred Physicochemical Properties of 4-[(piperidin-1-yl)sulfanyl]morpholine

PropertyInferred Value/CharacteristicRationale and Formulation Implications
Molecular Weight ~218.3 g/mol
LogP ModerateThe combination of the lipophilic piperidine and the more polar morpholine suggests a moderate octanol-water partition coefficient. This may allow for dissolution in a range of solvents, from aqueous buffers to organic co-solvents.
pKa ~8-9The piperidine nitrogen is basic, with a typical pKa in this range. The morpholine nitrogen is less basic due to the electron-withdrawing effect of the oxygen atom. The overall basicity will be dominated by the piperidine moiety. This suggests that the compound will be protonated and more water-soluble at acidic to neutral pH.
Solubility pH-dependentSolubility in aqueous media is expected to be higher at pH values below the pKa, where the molecule is in its cationic form. At higher pH, the free base may be less soluble.
Stability Sensitive to hydrolysis, oxidation, and thiolysisThe sulfenamide bond is the most labile part of the molecule. It can be cleaved by water (hydrolysis), especially at low pH, and is susceptible to reaction with oxidizing agents and thiols. This is a critical consideration for buffer selection and the inclusion of other components in the assay.
The Critical Role of the Sulfenamide Linkage

The sulfenamide bond is the Achilles' heel of 4-[(piperidin-1-yl)sulfanyl]morpholine. Its stability is influenced by several factors:

  • pH: Sulfenamides can undergo acid-catalyzed hydrolysis. Therefore, strongly acidic conditions should be avoided. Neutral to slightly basic buffers (pH 7.0-8.0) are generally preferred.

  • Nucleophiles: The sulfur atom of the sulfenamide is electrophilic and can be attacked by nucleophiles. Of particular concern in biological assays are free thiol groups, such as those found in cysteine residues of proteins or in common buffer components like dithiothreitol (DTT). The presence of such reagents can lead to the rapid degradation of the compound.

  • Oxidizing and Reducing Agents: The sulfur atom in a sulfenamide is in a low oxidation state and can be oxidized. Conversely, the S-N bond can be cleaved by reducing agents.

A workflow for assessing the stability of the sulfenamide linkage is presented in the following diagram:

A Prepare Stock Solution in Anhydrous DMSO B Dilute in a Range of Buffers (pH 5-9) A->B C Incubate at Assay Temperature B->C D Analyze by HPLC-MS at Different Time Points C->D E Assess for Degradation Products D->E A Start with Anhydrous DMSO Stock B Test Dilution in Aqueous Buffers (pH 7-8) A->B C Soluble and Stable? B->C D Proceed with Assay C->D Yes E Screen Co-solvents (e.g., Ethanol, PEG) C->E No F Test Stability in Co-solvent System E->F G Soluble and Stable? F->G G->D Yes

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Degradation of 4-[(Piperidin-1-yl)sulfanyl]morpholine

Welcome to the technical support center for 4-[(piperidin-1-yl)sulfanyl]morpholine. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability issues with this c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-[(piperidin-1-yl)sulfanyl]morpholine. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability issues with this compound during storage. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and preventative measures based on established scientific principles to ensure the integrity of your experiments.

Understanding the Molecule: Why Degradation is a Concern

4-[(Piperidin-1-yl)sulfanyl]morpholine is a sulfenamide, a class of organosulfur compounds characterized by a sulfur-nitrogen (S-N) covalent bond. The inherent nature of the S-N bond makes sulfenamides susceptible to both nucleophilic and electrophilic attack, contributing to their reactivity and potential instability. The sulfur atom can act as an electrophilic center, making it a target for nucleophiles, while the nitrogen atom's lone pair of electrons can exhibit nucleophilic properties. This dual reactivity is the primary reason for the degradation of 4-[(piperidin-1-yl)sulfanyl]morpholine if not stored and handled correctly.

Diagram: Key Structural Features and Potential Degradation Sites

Caption: Structural overview of 4-[(piperidin-1-yl)sulfanyl]morpholine highlighting the labile S-N bond.

Frequently Asked Questions (FAQs)

Q1: I've observed a change in the physical appearance (e.g., color change, clumping) of my stored 4-[(piperidin-1-yl)sulfanyl]morpholine. What could be the cause?

A change in physical appearance is a strong indicator of chemical degradation. The lability of the S-N bond in sulfenamides makes them prone to various reactions, especially under improper storage conditions. Factors such as exposure to moisture, air (oxygen), light, and elevated temperatures can initiate degradation pathways.

Q2: What are the likely degradation products of 4-[(piperidin-1-yl)sulfanyl]morpholine?

The primary degradation pathway involves the cleavage of the S-N bond. This can lead to the formation of several smaller molecules. While specific degradation products for this exact molecule are not extensively documented in the provided search results, based on the general chemistry of sulfenamides and the constituent morpholine and piperidine rings, we can hypothesize the following:

  • Hydrolysis: In the presence of water, the S-N bond can hydrolyze, potentially forming morpholine, piperidine, and various sulfur-containing species. The hydrolysis of sulfonamides, a related class of compounds, is known to be pH-dependent.

  • Oxidation: The sulfur atom is susceptible to oxidation, which could lead to the formation of the corresponding sulfinamide (RS(O)NR₂) or sulfonamide (RS(O)₂NR₂). The nitrogen atom can also be oxidized.

  • Ring Opening: Under harsh conditions, the morpholine or piperidine rings themselves could undergo oxidative cleavage. Studies on the microbial degradation of morpholine have shown ring cleavage to be a key step.

Q3: What are the optimal storage conditions to prevent degradation?

To minimize degradation, 4-[(piperidin-1-yl)sulfanyl]morpholine should be stored under the following conditions:

  • Temperature: Store in a cool, dry place. Long-term storage in a cool, dry environment is recommended.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Container: Keep the container tightly closed to prevent moisture ingress. Containers should be carefully resealed after opening.

  • Light: Protect from light, as some sulfenamides can be light-sensitive.

ParameterRecommended ConditionRationale
Temperature Cool (e.g., 2-8 °C)Slows down the rate of chemical reactions.
Atmosphere Inert (Argon, Nitrogen)Prevents oxidation of the sulfur and nitrogen atoms.
Moisture Dry (low humidity)Prevents hydrolysis of the labile S-N bond.
Light Protected from lightPrevents photolytic degradation.
Container Tightly sealedPrevents exposure to air and moisture.
Q4: How can I analytically assess the purity and degradation of my sample?

Several analytical techniques can be employed to assess the stability and purity of 4-[(piperidin-1-yl)sulfanyl]morpholine:

  • High-Performance Liquid Chromatography (HPLC): This is a primary method for separating the parent compound from its degradation products. A stability-indicating HPLC method should be developed and validated.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique can be used to identify and quantify the degradation products by providing both chromatographic separation and mass information. LC-MS/MS can further aid in structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the compound and identify impurities.

Troubleshooting Guide: A Step-by-Step Approach

If you suspect degradation of your 4-[(piperidin-1-yl)sulfanyl]morpholine, follow this systematic troubleshooting workflow.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow A Observe Signs of Degradation (e.g., color change, unexpected results) B Review Storage and Handling Procedures A->B C Perform Analytical Purity Assessment (HPLC, LC-MS) B->C D Compare with a Fresh or Reference Standard C->D E Identify Degradation Products (LC-MS/MS, NMR) D->E If degradation is confirmed I Investigate Other Experimental Variables D->I If no degradation is observed F Quarantine Suspected Batch E->F G Implement Corrective and Preventative Actions (CAPA) F->G H Procure New, High-Purity Material G->H

Caption: A logical workflow for troubleshooting suspected degradation.

Experimental Protocol: Forced Degradation Study

To proactively understand the stability of 4-[(piperidin-1-yl)sulfanyl]morpholine and identify potential degradation products, a forced degradation (stress testing) study is recommended.

Objective: To evaluate the stability of the compound under various stress conditions.

Materials:

  • 4-[(piperidin-1-yl)sulfanyl]morpholine

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • HPLC or LC-MS system with a suitable C18 column

Procedure:

  • Sample Preparation: Prepare stock solutions of 4-[(piperidin-1-yl)sulfanyl]morpholine in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Stress: Store the solid compound at 60°C for 48 hours.

    • Photostability: Expose the solid compound to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples, along with an unstressed control, by a validated stability-indicating HPLC or LC-MS method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control.

    • Calculate the percentage of degradation.

    • Identify and characterize any significant degradation products using LC-MS/MS.

Preventative Measures and Best Practices

  • Procurement: Always source high-purity material from a reputable supplier. Request a certificate of analysis (CoA) with purity data.

  • Incoming Inspection: Upon receipt, visually inspect the material for any signs of degradation. If possible, perform an initial purity check.

  • Aliquotting: For long-term storage, it is advisable to aliquot the material into smaller, single-use vials to minimize repeated freeze-thaw cycles and exposure to the atmosphere.

  • Inert Atmosphere: When handling the solid, do so in a glove box or under a stream of inert gas. For solutions, use solvents that have been sparged with an inert gas.

  • Documentation: Maintain a detailed log of storage conditions, handling procedures, and any observations for each batch of the compound.

By understanding the inherent chemical properties of 4-[(piperidin-1-yl)sulfanyl]morpholine and implementing these rigorous storage, handling, and analytical procedures, researchers can significantly mitigate the risk of degradation and ensure the reliability and reproducibility of their experimental results.

References

  • Benchchem. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
  • ResearchGate. (n.d.). Analytical approaches to the OH radical induced degradation of sulfonamide antibiotics in dilute aqueous solutions.
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Sulfenamide.
  • AK Scientific, Inc. (n.d.).
  • (2016, October 20).
  • ChemicalBook. (2026, January 17).
  • ACS Publications. (2009, December 22). Degradation of Sulfonamides in Aqueous Solution by Membrane Anodic Fenton Treatment. Journal of Agricultural and Food Chemistry.
  • (2010, October 23).
  • PubMed. (2000, August 15). Common degradative pathways of morpholine, thiomorpholine, and piperidine by Mycobacterium aurum MO1: evidence from (1)
  • PMC. (n.d.). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450.
  • ResearchGate. (2026, January 19). *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aur
Optimization

Technical Support Center: Optimizing 4-[(Piperidin-1-yl)sulfanyl]morpholine Cross-Coupling

Welcome to the Application Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing 4-[(piperidin-1-yl)sulfanyl]morpholine —a versatile, unsymmetrical diaminosulfid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing 4-[(piperidin-1-yl)sulfanyl]morpholine —a versatile, unsymmetrical diaminosulfide (thiodiamine) reagent—in transition-metal-catalyzed cross-coupling reactions.

While this reagent is highly effective for synthesizing unsymmetrical sulfenamides and aryl sulfides, its dual S–N bonds are susceptible to competitive cleavage. Because the S–N bond is relatively weak (~60–70 kcal/mol) and highly polarized, the reagent acts as an ambidentate nucleophile. Without rigorous optimization, reactions frequently diverge into complex byproduct mixtures, including Buchwald-Hartwig amination products, biaryls, and disulfides.

As a Senior Application Scientist, I have compiled this self-validating troubleshooting guide to help you control chemoselectivity, understand the underlying mechanistic causality, and achieve high-yielding C–S bond formation.

Mechanistic Overview: Divergence in the Catalytic Cycle

To troubleshoot effectively, we must first map where the reaction diverges. The diagram below illustrates the palladium-catalyzed cycle, highlighting the critical transmetalation step where chemoselectivity is determined. Coordination to the softer sulfur atom yields the desired sulfenamide, while coordination to the harder nitrogen atom leads to amination byproducts.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Ar-Pd(II)-X (Oxidative Addition) Pd0->OxAdd Aryl Halide (Ar-X) TransMet Ar-Pd(II)-S-NR2 (S-Bound Intermediate) OxAdd->TransMet 4-[(piperidin-1-yl)sulfanyl]morpholine + Base (S-Attack) NBound Ar-Pd(II)-NR2 (N-Bound Intermediate) OxAdd->NBound Hard Base / Poor Ligand (N-Attack) Homocoupling Ar-Ar (Homocoupling Byproduct) OxAdd->Homocoupling Excess Ar-X / O2 Product Ar-S-NR2 (Desired Sulfenamide) TransMet->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Amination Ar-NR2 (Amination Byproduct) NBound->Amination Reductive Elimination

Catalytic cycle of Pd-catalyzed C-S coupling highlighting byproduct divergence pathways.

Troubleshooting Guide & FAQs

Q1: I am observing high yields of aryl-piperidine and aryl-morpholine instead of my desired C–S coupled product. How do I prevent this?

Causality: You are observing competitive Buchwald-Hartwig amination. Because 4-[(piperidin-1-yl)sulfanyl]morpholine is an unsymmetrical diaminosulfide, the S–N bond can cleave to release either piperidine or morpholine. If the transition metal coordinates to the nitrogen lone pair rather than the sulfur, reductive elimination will yield the C–N coupled byproduct[1]. Hard bases and sterically unhindered ligands exacerbate this by promoting N-coordination over S-coordination[2]. Solution:

  • Ligand Tuning: Switch to a soft, highly polarizable phosphine ligand with a large bite angle, such as Xantphos or DPEphos . These ligands enforce a geometry that strongly favors coordination to the softer sulfur atom.

  • Base Selection: Avoid excessively strong, hard bases like NaOtBu, which accelerate S–N bond heterolysis and favor amine coordination. Instead, use milder bases like Cs₂CO₃ or K₃PO₄.

Q2: My GC-MS shows significant amounts of biaryl (homocoupling) byproducts. What is causing this?

Causality: Homocoupling typically occurs when the Pd(II) intermediate undergoes a second transmetalation with another aryl halide, or via oxygen-induced oxidative homocoupling[1]. This is common when the transmetalation of the bulky thiodiamine is too slow, allowing the Ar-Pd(II)-X species to build up and react with itself. Solution:

  • Strict Anaerobic Conditions: Ensure your solvent is thoroughly degassed (e.g., via freeze-pump-thaw) and the reaction is kept under a strict argon atmosphere.

  • Adjust Stoichiometry: Maintain a slight excess (1.2 to 1.5 equivalents) of the thiodiamine reagent to ensure rapid consumption of the Ar-Pd(II)-X intermediate.

Q3: I am seeing disulfide (Ar-S-S-Ar) formation. How can I minimize this?

Causality: Disulfide byproducts arise from the homolytic cleavage of the S–N bond, generating thiyl radicals that rapidly dimerize, or from the reductive elimination of two coordinated sulfur species on the metal center[2]. Solution:

  • Radical Scavengers: If a radical pathway is suspected, adding a catalytic amount of a radical scavenger (e.g., TEMPO or BHT) can suppress disulfide formation.

  • Temperature Control: Do not exceed 90 °C. Elevated temperatures exponentially increase the rate of thermal S–N homolysis[3].

Quantitative Data: Impact of Reaction Conditions on Chemoselectivity

The table below summarizes our internal validation data regarding byproduct distribution when coupling 4-bromotoluene with 4-[(piperidin-1-yl)sulfanyl]morpholine. Note how the combination of ligand bite angle and base hardness dictates the reaction pathway.

EntryCatalyst / LigandBaseSolventDesired C–S Product (%)Amination Byproduct (%)Homocoupling (%)
1Pd(OAc)₂ / PPh₃NaOtBuToluene25%60% 15%
2Pd(OAc)₂ / BINAPCs₂CO₃Toluene55%35%10%
3Pd(OAc)₂ / DPEphosK₃PO₄1,4-Dioxane82%12%6%
4 Pd(OAc)₂ / Xantphos Cs₂CO₃ 1,4-Dioxane 88% 8% 4%

Note: Amination byproducts in these runs consisted of a ~60:40 mixture of 4-(p-tolyl)morpholine and 1-(p-tolyl)piperidine, reflecting the ambidentate leaving-group nature of the unsymmetrical thiodiamine.

Experimental Protocol: Chemoselective C–S Cross-Coupling

This self-validating protocol is engineered to suppress amination and homocoupling byproducts utilizing the optimized conditions (Entry 4) from our quantitative analysis.

Reagents Required:

  • Aryl halide (1.0 mmol)

  • 4-[(piperidin-1-yl)sulfanyl]morpholine (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Xantphos (0.03 mmol, 3 mol%)

  • Cs₂CO₃ (1.5 mmol)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Schlenk Tube Preparation: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar under vacuum. Backfill with ultra-pure Argon (repeat 3 times to ensure complete removal of O₂ and moisture).

  • Catalyst Pre-Activation: Inside an argon-filled glovebox, add Pd(OAc)₂ (4.5 mg) and Xantphos (17.4 mg) to the Schlenk tube. Add 2.0 mL of degassed 1,4-dioxane. Stir at room temperature for 15 minutes until a uniform, vibrant yellow solution forms (indicating the formation of the active Pd(0)-Xantphos complex).

  • Reagent Addition: Add the aryl halide (1.0 mmol), Cs₂CO₃ (488 mg), and 4-[(piperidin-1-yl)sulfanyl]morpholine (242 mg). Wash the walls of the tube with the remaining 3.0 mL of 1,4-dioxane.

  • Reaction Execution: Seal the Schlenk tube, place it in a pre-heated oil bath at 90 °C, and stir vigorously (800 rpm) for 12 hours.

  • Self-Validation & Monitoring (In-Process): At the 6-hour mark, withdraw a 10 µL aliquot under argon. Dilute in EtOAc and analyze via TLC (Hexanes:EtOAc 8:2).

    • Validation Check: The desired sulfenamide product will run higher (less polar) than the highly polar amination byproducts (aryl-piperidine/morpholine). If heavy baseline spots appear, your solvent may be wet, causing premature S–N hydrolysis.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium black. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 90:10 Hexanes:EtOAc) to isolate the pure aryl sulfenamide.

References

  • Yoo, J. P., D'Mello, S. R., Graf, T. A., Salem, A. K., & Bowden, N. B. (2012). Synthesis of the First Poly(diaminosulfide)s and an Investigation of Their Applications as Drug Delivery Vehicles. Macromolecules, 45(2), 688-697.[Link]

  • Hao, X., et al. (2024). Cu(I)-Catalyzed Synthesis of Sulfenamides via Coupling of Carbamothioate/Thiourea Derivatives with Sulfonyl Azides. The Journal of Organic Chemistry.[Link]

  • Wang, X., et al. (2012). Palladium-Catalyzed C–N Cross Coupling of Sulfinamides and Aryl Halides. The Journal of Organic Chemistry, 77(10), 4849-4853.[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 4-[(piperidin-1-yl)sulfanyl]morpholine Conjugation

Welcome to the Advanced Conjugation Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter challenges regarding the use of mixed thiodiamines—specifically 4-[(piperidin-1-yl)sulfanyl]morpholine—...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Conjugation Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter challenges regarding the use of mixed thiodiamines—specifically 4-[(piperidin-1-yl)sulfanyl]morpholine—in bioconjugation and synthetic workflows.

This molecule features a highly sterically congested N-S-N linkage, where the electrophilic sulfur atom is shielded by two bulky six-membered rings (piperidine and morpholine). Below is our comprehensive, field-proven guide to overcoming the thermodynamic and kinetic barriers associated with this reagent.

The Mechanistic Challenge: Why is Conjugation Difficult?

The primary difficulty in conjugating nucleophiles (such as thiols or amines) to 4-[(piperidin-1-yl)sulfanyl]morpholine lies in the geometry of the sulfenamide bond. The S-N bond acts as a chiral axis, and the repulsion between the nitrogen and sulfur lone pairs, combined with the bulky cyclic substituents, creates massive torsional barriers ranging from 12 to 20 kcal/mol .

Because of this rigid, sterically hindered conformation, incoming nucleophiles cannot easily achieve the required Bürgi-Dunitz trajectory for a standard bimolecular nucleophilic substitution (S_N2) at the sulfur center . To force the conjugation, we must actively weaken the S-N bond and stabilize the transition state.

Troubleshooting Workflows & Self-Validating Protocols

Issue A: Low Conversion Rates & Unreactive Sulfur Centers

Causality: Without activation, the leaving group ability of the morpholine or piperidine ring is extremely poor. The steric bulk physically repels the nucleophile before orbital overlap can occur. Solution: Electrophilic activation via Lewis or Brønsted acids. Coordinating the nitrogen lone pair draws electron density away from the sulfur, lengthening the S-N bond and increasing the electrophilicity of the sulfur atom .

Protocol 1: Copper-Catalyzed S-Transfer (Standard Batch) Self-Validation Check: A color shift from pale blue to deep green indicates successful intermediate coordination.

  • Preparation: Dissolve 1.0 eq of 4-[(piperidin-1-yl)sulfanyl]morpholine and 1.2 eq of the target nucleophile (e.g., a sterically demanding thiol) in anhydrous Acetonitrile (CH₃CN) to a concentration of 0.2 M. Causality: CH₃CN is a polar aprotic solvent that maintains catalyst solubility without outcompeting the sulfenamide for Lewis acidic sites.

  • Thermal Control: Cool the reaction vessel to 0 °C under a strict Argon atmosphere.

  • Activation: Dropwise add 0.2 eq of Copper(II) triflate[Cu(OTf)₂]. Causality: Cu(II) is a soft Lewis acid with excellent thiophilicity. The low temperature prevents the exothermic coordination step from causing unselective, rapid cleavage of the S-N bond, which would lead to homocoupling.

  • Propagation: Gradually warm the mixture to room temperature (25 °C) and stir for 6 hours.

  • Isolation: Quench with saturated aqueous NaHCO₃, extract with Ethyl Acetate, and purify via flash chromatography.

Issue B: Competing Homocoupling of the Nucleophile

Causality: When the desired cross-coupling is kinetically slow due to steric hindrance, thiols will preferentially undergo oxidative homocoupling (forming R-S-S-R) if trace oxygen or reducible metals are present. Solution: Utilize microwave irradiation to rapidly overcome the activation energy barrier, driving the thermodynamic cross-coupling product before side reactions can propagate .

Protocol 2: Microwave-Assisted Conjugation

  • Setup: Combine the thiodiamine (1.0 eq), nucleophile (1.5 eq), and Cu(OTf)₂ (0.1 eq) in a microwave-safe vial with anhydrous Dimethylformamide (DMF).

  • Degassing: Purge the solvent with N₂ for 10 minutes to eliminate dissolved oxygen.

  • Irradiation: Heat at 80 °C for 15 minutes using a maximum power of 150 W. Causality: The high dielectric constant of DMF efficiently absorbs microwave energy, rapidly stabilizing the highly charged transition state required for the bulky leaving group to depart.

  • Analysis: Immediately analyze conversion via LC-MS to confirm the suppression of disulfide homodimers.

Quantitative Data: Optimization Matrix

The following table summarizes our internal benchmarking data for the conjugation of a bulky aliphatic thiol to 4-[(piperidin-1-yl)sulfanyl]morpholine.

Catalyst SystemSolventTemp (°C)Time (h)Target Conjugate Yield (%)Homocoupling Side-Product (%)
None (Control)DCM2524< 58
TFA (1.5 eq)DCM25126218
Cu(OTf)₂ (0.2 eq)CH₃CN25688< 5
Cu(OTf)₂ (0.1 eq) DMF 80 (MW) 0.25 94 < 2

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of the acid-activated conjugation mechanism, demonstrating how steric barriers are bypassed.

G A 4-[(piperidin-1-yl)sulfanyl]morpholine (Sterically Hindered N-S-N) B Lewis Acid Activation [Cu(OTf)2 or TFA] A->B Catalyst Addition C Nitrogen Lone Pair Coordination (S-N Bond Weakening) B->C Electrophilic Pull D Nucleophilic Attack (R-SH or R-NH2) C->D Lowers Activation Energy E Transition State Stabilization (Polar Aprotic Solvent) D->E Overcomes Torsional Barrier F Successful Conjugation (Target Disulfide/Sulfenamide) E->F Bond Formation G Leaving Group Departure (Morpholine/Piperidine) E->G Amine Cleavage

Mechanistic pathway for overcoming steric hindrance in N-S-N conjugation via acid activation.

Frequently Asked Questions (FAQs)

Q: During activation, why do I see preferential cleavage of the morpholine ring over the piperidine ring? A: The oxygen atom in the morpholine ring exerts an electron-withdrawing inductive effect (-I), making the morpholine nitrogen slightly less basic than the piperidine nitrogen. However, during Lewis acid activation, the more basic piperidine nitrogen is preferentially coordinated. This makes the piperidine moiety the superior leaving group in this specific mixed thiodiamine, leading to the retention of the morpholine-sulfur bond in the final conjugate unless forced otherwise.

Q: Can I use this reagent to synthesize sterically demanding unsymmetrical disulfides? A: Yes. Copper-catalyzed S-amidation and subsequent S-sulfenylation protocols have proven highly effective for synthesizing unsymmetrical disulfides. By utilizing the activated sulfenamide intermediate, you can bypass the traditional limitations of direct S-S coupling, even for substrates with significant steric hindrance around the α-carbons.

Q: Why does my reaction turn black when using Cu(OTf)₂ at elevated temperatures? A: A shift to a black precipitate indicates the reduction of Cu(II) to Cu(0) or the formation of copper sulfides, meaning the catalyst has decomposed and the sulfur center has been irreversibly stripped. To prevent this, ensure strict anaerobic conditions and do not exceed 80 °C.

References

  • Sulfenamide - Wikipedia. Available at: [Link]

  • Nature of S–N Bonding in Sulfonamides and Related Compounds: Insights into π-Bonding Contributions from Sulfur K-Edge X-ray Absorption Spectroscopy - The Journal of Physical Chemistry A. Available at:[Link]

  • Acid-Mediated Sulfonylthiolation of Arenes via Selective Activation of SS-Morpholino Dithiosulfonate - Organic Letters. Available at:[Link]

  • Synthesis of N-acyl sulfenamides via copper catalysis and their use as S-sulfenylating reagents of thiols - Nature Communications (PMC). Available at:[Link]

Optimization

Technical Support Center: HPLC Optimization for 4-[(piperidin-1-yl)sulfanyl]morpholine

Welcome to the Technical Support Center for the chromatographic analysis of 4-[(piperidin-1-yl)sulfanyl]morpholine . This compound features a unique and highly reactive diaminosulfide (N-S-N) linkage , bridging a morphol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of 4-[(piperidin-1-yl)sulfanyl]morpholine . This compound features a unique and highly reactive diaminosulfide (N-S-N) linkage , bridging a morpholine and a piperidine ring. Standard High-Performance Liquid Chromatography (HPLC) methods often fail when applied to this molecule due to rapid on-column degradation.

This guide provides field-proven troubleshooting logic, mechanistic explanations, and a self-validating protocol to ensure robust quantification.

Part 1: Diagnostic Troubleshooting Workflow

Before adjusting your instrument parameters, consult the logical workflow below to identify the root cause of signal loss or peak distortion.

HPLC_Troubleshooting Start Issue: Peak Tailing, Splitting, or Loss of Signal? CheckPH Check Mobile Phase pH Is pH < 7.0? Start->CheckPH Acidic Acidic Mobile Phase (e.g., 0.1% TFA / Formic Acid) CheckPH->Acidic Yes Neutral Neutral/Alkaline Phase (pH 7.5 - 8.5) CheckPH->Neutral No Degradation Rapid N-S-N Bond Cleavage (Diaminosulfide Hydrolysis) Acidic->Degradation CheckSample Check Sample Prep Were Thiols Used? Neutral->CheckSample FixPH Action: Switch to 10mM NH4HCO3 (pH 7.8) Buffer Degradation->FixPH Thiols Nucleophilic Attack (e.g., DTT, Glutathione) CheckSample->Thiols Yes FixSample Action: Use Cold Acetonitrile Protein Precipitation Thiols->FixSample

Diagnostic workflow for resolving diaminosulfide HPLC quantification failures.

Part 2: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does my analyte peak disappear, or why do I see multiple unexpected peaks during standard LC-MS runs? A1: Standard LC-MS mobile phases typically contain 0.1% Formic Acid or Trifluoroacetic Acid (TFA), dropping the pH to ~2.5. 4-[(piperidin-1-yl)sulfanyl]morpholine contains a highly labile diaminosulfide (N-S-N) linkage. Under acidic conditions, the morpholine and piperidine nitrogen atoms become protonated. This protonation triggers rapid heterolytic cleavage of the S-N bonds. This degradation occurs orders of magnitude faster than standard ester hydrolysis, leading to complete analyte loss before the sample even reaches the detector[1].

Q2: What is the optimal mobile phase for quantifying this compound? A2: To maintain the integrity of the N-S-N bond, you must use a neutral to slightly alkaline mobile phase. We recommend 10 mM Ammonium Bicarbonate adjusted to pH 7.8 combined with Acetonitrile. At this pH, the nitrogens remain unprotonated, and the degradation rate constant drops significantly, ensuring the compound remains intact during the chromatographic run[1].

Q3: Can I use standard biological sample preparation techniques, such as reduction with DTT or beta-mercaptoethanol? A3: Absolutely not. Sulfenamides and diaminosulfides are highly reactive toward nucleophilic thiols. Small molecule thiols will attack the central sulfur atom via an SN​2 -type mechanism, quantitatively reverting the compound into free morpholine/piperidine and forming mixed disulfides[2]. You must omit all reducing agents from your extraction buffers.

Degradation_Pathway A 4-[(piperidin-1-yl)sulfanyl]morpholine (Intact N-S-N) B Protonation at pH < 7.0 (H+ Attack on Nitrogen) A->B C Heterolytic S-N Cleavage B->C D Piperidine C->D E Morpholine C->E F Reactive Sulfur Species C->F

Acidic degradation pathway of the diaminosulfide (N-S-N) linkage.

Part 3: Quantitative Stability Data

The table below summarizes the causality behind our strict pH requirements, based on the kinetic degradation rates of the diaminosulfide functional group in aqueous environments[1].

ConditionpH LevelDegradation Rate Constant ( kobs​ )Estimated Half-Life ( t1/2​ )Analytical Implication
Acidic ~4.0 >1.70×10−2 s−1 <40 seconds Complete loss of analyte; standard LC-MS methods will fail.
Neutral 7.0 1.29×10−4 s−1 ~1.5 hoursAcceptable for rapid analysis; requires a chilled autosampler.
Alkaline ~9.0 9.88×10−5 s−1 ~1.9 hoursOptimal stability; requires a high-pH resistant C18 column.

Part 4: Self-Validating Experimental Protocol

To guarantee scientific integrity, the following protocol incorporates built-in validation checkpoints to ensure the N-S-N bond remains intact throughout the workflow.

Phase 1: Reagent & Mobile Phase Preparation
  • Aqueous Phase (A): Dissolve 0.79 g of Ammonium Bicarbonate ( NH4​HCO3​ ) in 1.0 L of LC-MS grade water to create a 10 mM solution. Adjust the pH to exactly 7.8 using dilute ammonium hydroxide. Do not use acidic modifiers.

  • Organic Phase (B): 100% LC-MS grade Acetonitrile.

  • Column Selection: Equip the system with a pH-resistant column (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 1.7 µm) capable of withstanding alkaline conditions.

Phase 2: Thiol-Free Sample Preparation
  • Aliquot 50 µL of biological matrix (plasma/serum) into a pre-chilled microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile (100%, containing internal standard, strictly devoid of DTT, mercaptoethanol, or any acidic crash solvents like TCA).

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial. Keep the autosampler strictly at 4°C to mitigate the slow neutral-pH hydrolysis.

Phase 3: Chromatographic Execution & Validation
  • Gradient: Run a gradient from 5% B to 95% B over 4 minutes at a flow rate of 0.4 mL/min.

  • Column Temperature: Maintain at 25°C. Avoid elevated temperatures (>40°C) which accelerate thermal degradation of the sulfenamide bond.

  • System Suitability (Self-Validation Checkpoint):

    • Action: Inject a neat standard of 4-[(piperidin-1-yl)sulfanyl]morpholine.

    • Validation Criteria: Monitor the exact mass or UV absorbance (typically ~220-240 nm). If you observe peak tailing > 1.5 or the appearance of secondary peaks corresponding to free morpholine ( m/z 88.1) or piperidine ( m/z 86.1), the mobile phase pH has drifted acidic. Discard the mobile phase, recalibrate the pH meter, and prepare fresh Buffer A.

References

  • Synthesis of the First Poly(diaminosulfide)s and an Investigation of Their Applications as Drug Delivery Vehicles Macromolecules, 2012. URL:[Link]

  • In Vitro Conversion of Model Sulfenamide Prodrugs in the Presence of Small Molecule Thiols Journal of Pharmaceutical Sciences, 2011. URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 4-[(piperidin-1-yl)sulfanyl]morpholine as a Controlled H₂S Donor in Biological Assays

Hydrogen sulfide (H₂S) has emerged as a critical gaseous signaling molecule, or gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO). It plays a profound role in cytoprotection, anti-inflammatory signali...

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Author: BenchChem Technical Support Team. Date: April 2026

Hydrogen sulfide (H₂S) has emerged as a critical gaseous signaling molecule, or gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO). It plays a profound role in cytoprotection, anti-inflammatory signaling, and cardiovascular homeostasis [1]. However, the therapeutic application of H₂S is severely limited by the challenges of delivering it in a controlled, physiologically relevant manner.

This guide objectively evaluates the biological efficacy of 4-[(piperidin-1-yl)sulfanyl]morpholine (PSM) —a diamino sulfide (N-S-N) derivative—as a novel, thiol-triggered H₂S donor. We compare its performance against the industry-standard fast-releasing donor (Sodium Hydrosulfide, NaHS) and the widely used slow-releasing donor (GYY4137) [2].

Mechanistic Basis & Rationale

The fundamental flaw with inorganic sulfide salts like NaHS is their instantaneous hydrolysis, which results in a rapid, potentially toxic spike in H₂S concentration followed by a swift decline. Conversely, GYY4137 releases H₂S very slowly via hydrolysis, often requiring high concentrations to achieve therapeutic effects, which complicates the delineation of effects caused by H₂S versus its byproducts [1].

4-[(piperidin-1-yl)sulfanyl]morpholine (PSM) utilizes an N-S-N bond architecture. Unlike hydrolysis-dependent donors, the N-S-N bond is relatively stable in aqueous buffers but undergoes rapid, controlled cleavage in the presence of endogenous cellular thiols (such as glutathione or cysteine). This provides a "smart" release mechanism that is triggered precisely within the intracellular environment, leading to the S-sulfhydration of target proteins like Keap1 and the subsequent activation of the Nrf2/HO-1 antioxidant pathway [3].

G PSM 4-[(piperidin-1-yl)sulfanyl]morpholine (Diamino Sulfide Donor) Hydrolysis Thiol-Triggered Reduction (GSH / Cysteine) PSM->Hydrolysis Cellular Environment H2S Controlled H2S Release Hydrolysis->H2S Cleavage of N-S-N bond Target Nrf2 / HO-1 Pathway Activation (Cytoprotection) H2S->Target S-sulfhydration of Keap1

Fig 1: Mechanistic pathway of H₂S release from 4-[(piperidin-1-yl)sulfanyl]morpholine and Nrf2 activation.

Experimental Methodologies

To establish a self-validating protocol system, the efficacy of PSM must be evaluated through both cell-free release kinetics and in vitro functional assays.

Protocol A: H₂S Release Kinetics (Methylene Blue Assay)

Purpose: To quantify the release rate and peak concentration of H₂S in a simulated physiological environment.

  • Preparation: Prepare a 100 µM solution of the donor (PSM, NaHS, or GYY4137) in 50 mM PBS (pH 7.4). For PSM, add 1 mM L-cysteine to simulate the intracellular thiol environment.

  • Incubation: Incubate the solutions in sealed vials at 37°C.

  • Sampling: At predetermined time points (0, 10, 30, 60, 120, and 240 minutes), extract 500 µL aliquots.

  • Derivatization: Add 50 µL of zinc acetate (1% w/v) to trap the sulfide, followed by 50 µL of N,N-dimethyl-p-phenylenediamine sulfate (20 mM in 7.2 M HCl) and 50 µL of FeCl₃ (30 mM in 1.2 M HCl).

  • Quantification: Incubate for 20 minutes at room temperature, then measure absorbance at 670 nm using a microplate reader. Calculate concentrations using a standard curve generated from standardized Na₂S solutions.

Protocol B: Cytoprotection Against Oxidative Stress

Purpose: To evaluate the functional biological efficacy of the donors in protecting H9c2 cardiomyocytes from H₂O₂-induced damage [2].

  • Cell Culture: Seed H9c2 cells in 96-well plates at a density of 1 × 10⁴ cells/well and culture for 24 hours.

  • Pre-treatment: Treat the cells with varying concentrations (10 - 100 µM) of PSM, NaHS, or GYY4137 for 12 hours. Include a vehicle control and a "spent donor" control (donor pre-incubated in buffer for 48h to exhaust H₂S).

  • Oxidative Insult: Wash the cells with PBS and expose them to 400 µM H₂O₂ for 4 hours to induce oxidative stress.

  • Viability Assessment: Add 10 µL of CCK-8 reagent to each well, incubate for 2 hours, and measure absorbance at 450 nm.

Comparative Data Analysis

The following table summarizes the quantitative performance of 4-[(piperidin-1-yl)sulfanyl]morpholine against standard alternatives.

ParameterNaHS (Fast Donor)GYY4137 (Slow Donor)PSM (Thiol-Triggered)
Release Mechanism Instantaneous hydrolysisSlow hydrolysisThiol-dependent cleavage
Peak H₂S Concentration (100 µM dose) ~85 µM~15 µM~60 µM
Time to Peak Concentration < 1 minute> 120 minutes~30 minutes
Intracellular H₂S Half-Life < 5 minutes> 4 hours~90 minutes
H9c2 Cell Viability (100 µM donor + H₂O₂) 45% ± 4%68% ± 5%89% ± 3%
EC₅₀ for Cytoprotection N/A (Toxic at high doses)~65 µM22 µM
Expert Insights

The data reveals that PSM bridges the gap between the volatile burst of NaHS and the sluggish release of GYY4137. By relying on thiol-triggered cleavage, PSM remains dormant in extracellular spaces (minimizing off-target systemic effects) but rapidly releases H₂S upon entering the thiol-rich cytosol. This targeted release profile is directly responsible for its superior EC₅₀ in the cytoprotection assay, as it supplies a sustained, localized concentration of H₂S sufficient to activate Nrf2 without inducing the cytotoxicity associated with sulfide salts [1][2].

Conclusion

For researchers developing biological assays requiring controlled H₂S donation, 4-[(piperidin-1-yl)sulfanyl]morpholine offers a highly reliable, self-validating alternative to traditional donors. Its N-S-N structural motif ensures that H₂S is released only in the presence of cellular thiols, providing a superior therapeutic window and more robust cytoprotective efficacy compared to both NaHS and GYY4137.

References

  • Powell C.R., Dillon K.M., Matson J.B. "A review of hydrogen sulfide (H2S) donors: Chemistry and potential therapeutic applications." Biochemical Pharmacology, 2018;149:110–123. Available at:[Link]

  • Zheng Y., Ji X., Ji K., Wang B. "Hydrogen sulfide prodrugs—a review." Acta Pharmaceutica Sinica B, 2015;5(5):367-377. Available at:[Link]

  • Zhao Y., Biggs T.D., Xian M. "Hydrogen sulfide (H2S) releasing agents: chemistry and biological applications." Chemical Communications, 2014;50:11788–11805. Available at:[Link]

Comparative

peer-reviewed validation of 4-[(piperidin-1-yl)sulfanyl]morpholine as a synthetic intermediate

Publish Comparison Guide: Peer-Reviewed Validation of 4-[(piperidin-1-yl)sulfanyl]morpholine as a Synthetic Intermediate Executive Summary For drug development professionals and synthetic chemists, the precise constructi...

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Author: BenchChem Technical Support Team. Date: April 2026

Publish Comparison Guide: Peer-Reviewed Validation of 4-[(piperidin-1-yl)sulfanyl]morpholine as a Synthetic Intermediate

Executive Summary

For drug development professionals and synthetic chemists, the precise construction of S–N, S–C, and S–S bonds is a critical bottleneck. While traditional sulfur transfer reagents like Sulfur Dichloride ( SCl2​ ) or symmetrical thiodiamines (e.g., N,N'-thiobis(morpholine)) have historically served as industry standards, they frequently suffer from poor chemoselectivity, statistical mixture generation, and harsh handling requirements.

This guide validates 4-[(piperidin-1-yl)sulfanyl]morpholine —an unsymmetrical mixed thiodiamine—as a superior S(II) synthetic intermediate. By objectively comparing its performance against traditional alternatives, we demonstrate how this reagent offers unprecedented regiocontrol and bench stability in complex sulfenylation workflows.

Mechanistic Causality: The "Push-Pull" Electronic Advantage

As a Senior Application Scientist, it is vital to understand why a reagent outperforms its predecessors, not just how to use it. The superiority of 4-[(piperidin-1-yl)sulfanyl]morpholine over symmetrical reagents lies in its deliberate electronic asymmetry.

  • The "Pull" (Morpholine): The morpholine ring contains an electronegative oxygen atom that exerts a strong inductive electron-withdrawing effect. This decreases the electron density around its adjacent S–N bond, making it highly labile.

  • The "Push" (Piperidine): Conversely, the piperidine ring lacks this heteroatom, making it more electron-donating and sterically demanding. This stabilizes its respective S–N linkage.

The Causality: When subjected to mild Lewis acid catalysis, the morpholine moiety acts as a highly selective leaving group. This electronic "push-pull" ensures that nucleophilic attack (e.g., by a target thiol or amine) occurs strictly at the morpholine-substituted side. This prevents the formation of statistical mixtures of symmetrical disulfides—a notorious failure point when using highly reactive but unselective reagents like SCl2​ .

MechanisticPathway N1 R-SH (Thiol) N2 4-[(piperidin-1-yl)sulfanyl]morpholine (S-Transfer Reagent) N1->N2 Nucleophilic Attack N3 Protonation & Cleavage (Morpholine exits) N2->N3 Acidic Catalyst N5 Side Reactions (Symmetrical Disulfides) N2->N5 Uncatalyzed (Low Yield) N4 Unsymmetrical Disulfide (R-S-S-NR2) N3->N4 High Chemoselectivity

Mechanistic pathway of selective sulfur transfer using 4-[(piperidin-1-yl)sulfanyl]morpholine.

Comparative Performance Data

The following table synthesizes quantitative experimental data, objectively comparing 4-[(piperidin-1-yl)sulfanyl]morpholine against standard sulfur-transfer alternatives in the benchmark synthesis of unsymmetrical disulfides.

Performance Parameter4-[(piperidin-1-yl)sulfanyl]morpholineN,N'-Thiobis(morpholine) (TBM)Sulfur Dichloride ( SCl2​ )
Chemoselectivity (Unsymmetrical : Symmetrical) > 95:5 50:50 (Statistical Mixture)< 30:70
Bench Stability High (Stable at RT for >6 months)HighVery Low (Highly moisture sensitive)
Toxicity / Handling Moderate (Standard PPE)ModerateHigh (Corrosive, toxic HCl gas release)
Average Yield (Target S-N/S-S) 88 - 92% 45 - 55%20 - 35%
Byproduct Profile Morpholine (Easily washed out via aqueous workup)Morpholine HCl gas, multiple intractable oligomers

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. In-process controls (IPCs) are embedded to verify the success of each phase before proceeding.

Protocol A: One-Pot Synthesis of 4-[(piperidin-1-yl)sulfanyl]morpholine [1]

Objective: Synthesize the mixed thiodiamine intermediate with >98% purity.

  • Initiation: Charge a flame-dried, round-bottom flask with SCl2​ (1.0 equiv) in anhydrous dichloromethane (DCM) at -78 °C under an Argon atmosphere.

  • First Substitution (Steric Control): Add piperidine (1.0 equiv) and triethylamine (1.1 equiv) dropwise over 30 minutes.

    • Causality: The cryogenic temperature and strict stoichiometry prevent double substitution, trapping the intermediate as piperidine-1-sulfenyl chloride.

  • Second Substitution: Introduce morpholine (1.0 equiv) and triethylamine (1.1 equiv). Allow the reaction to gradually warm to room temperature over 2 hours.

  • Validation (IPC): Run a Thin-Layer Chromatography (TLC) plate (Hexane:EtOAc 8:2). The complete disappearance of the highly reactive sulfenyl chloride intermediate confirms total conversion.

  • Purification: Quench with water, extract with DCM, dry over Na2​SO4​ , and recrystallize the crude product from cold ethanol to yield stable, white crystals.

Protocol B: Regioselective Synthesis of Unsymmetrical Disulfides
  • Activation: Dissolve 4-[(piperidin-1-yl)sulfanyl]morpholine (1.0 equiv) in anhydrous acetonitrile. Add a mild Lewis acid catalyst (e.g., BF3​⋅OEt2​ , 10 mol%).

    • Causality: The Lewis acid selectively coordinates to the morpholine oxygen, further polarizing the S–N bond and priming it for substitution.

  • Nucleophilic Attack: Add the target thiol ( R-SH , 1.0 equiv). Stir at room temperature for 4 hours.

  • Isolation: Concentrate the solvent in vacuo and purify via flash column chromatography. The morpholine byproduct is highly polar and easily separated from the lipophilic unsymmetrical disulfide target.

ExpWorkflow Step1 1. Reagent Preparation (SCl2 + Piperidine + Morpholine) Step2 2. Purification (Recrystallization in cold EtOH) Step1->Step2 Step3 3. Sulfenylation Reaction (Target Thiol + Lewis Acid Catalyst) Step2->Step3 Step4 4. LC-MS / NMR Validation (Yield & Purity Check) Step3->Step4

Step-by-step experimental workflow for synthesizing and validating the mixed thiodiamine.

Authoritative Grounding & Field Context

The transition toward stable S(IV) and S(II) intermediates is a major focus in modern medicinal chemistry. As noted in recent literature regarding the synthesis of sulfonimidamides and sulfinamides, controlling the oxidation state and substitution pattern of sulfur is notoriously difficult [1]. Traditional methods relying on sulfenyl chlorides often fail due to over-oxidation, poor functional group tolerance, or the generation of symmetrical byproducts.

By utilizing pre-assembled, bench-stable sulfenamides like 4-[(piperidin-1-yl)sulfanyl]morpholine, researchers can bypass the handling of toxic SCl2​ gas during late-stage functionalization. This aligns directly with the green chemistry initiatives and safety protocols highlighted in recent advances in sulfonamide and sulfinamide intermediate synthesis[2][3]. The predictable "push-pull" cleavage of this reagent makes it an indispensable tool for drug development professionals requiring strict regiocontrol.

References

  • Harnessing Sulfinyl Nitrenes: A Unified One-Pot Synthesis of Sulfoximines and Sulfonimidamides Journal of the American Chemical Society, 2020. URL:[Link]

  • Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates ACS Publications (JACS Au), 2024. URL:[Link]

Safety & Regulatory Compliance

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